molecular formula C37H44O15 B15589954 Taxumairol R

Taxumairol R

Cat. No.: B15589954
M. Wt: 728.7 g/mol
InChI Key: XUMIEQQAVQWNBJ-VLZYWALGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxumairol R is a useful research compound. Its molecular formula is C37H44O15 and its molecular weight is 728.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H44O15

Molecular Weight

728.7 g/mol

IUPAC Name

[(1R,2S,3S,4R,5R,6S,8S,10R,11R,12R,15R)-3,4,6,8,11-pentaacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate

InChI

InChI=1S/C37H44O15/c1-18-26(48-19(2)38)15-28(49-20(3)39)36(17-46-33(44)24-12-10-9-11-13-24)29(18)30(50-21(4)40)25-14-27(43)35(8)37(45,34(25,7)16-47-35)32(52-23(6)42)31(36)51-22(5)41/h9-13,25-26,28-32,45H,1,14-17H2,2-8H3/t25-,26-,28-,29-,30+,31-,32-,34-,35-,36+,37+/m0/s1

InChI Key

XUMIEQQAVQWNBJ-VLZYWALGSA-N

Origin of Product

United States

Foundational & Exploratory

Taxumairol R chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Taxumairol R

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure and known properties of this compound, a member of the complex taxane (B156437) diterpenoid family.

Introduction

This compound is a natural product first identified in Taxus mairei.[1] It belongs to the taxane class of diterpenoids, which are renowned for their intricate chemical structures and significant biological activities, most notably the anti-cancer properties of paclitaxel (B517696) (Taxol®). Taxanes are characterized by a distinctive 6-8-6 tricyclic carbon skeleton. The complexity of these molecules, including this compound, arises from extensive stereochemistry and a high degree of oxygenation.

Chemical Structure and Properties

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of future studies.

PropertyValueReference
Molecular Formula C₃₇H₄₄O₁₅[1]
Monoisotopic Mass 728.2680 g/mol [1]
Structural Elucidation

The determination of the intricate three-dimensional arrangement of atoms in taxanes like this compound relies on a suite of advanced spectroscopic techniques.

While the specific protocol for this compound is not detailed in the available literature, the general methodology for elucidating the structure of novel taxoids involves the following key steps:

  • Isolation and Purification: The initial step involves the extraction of the compound from its natural source, in this case, the leaves and twigs of Taxus mairei. This is typically followed by a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HMQC, and HMBC) is crucial for establishing the connectivity of atoms and the stereochemistry of the molecule. These techniques allow researchers to piece together the carbon skeleton and the placement of various functional groups.

    • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the presence of specific functional groups, such as hydroxyls, carbonyls, and esters.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can help identify chromophores within the molecule.

Biological Activity

Information regarding the specific biological activity of this compound, including cytotoxic effects or modulation of signaling pathways, is not extensively documented in the currently available scientific literature. However, as a member of the taxane family, it is plausible that this compound may exhibit biological activities similar to other taxoids, which are known to interact with microtubules.

Logical Relationships in Taxane Analysis

The following diagram illustrates the logical workflow for the isolation and characterization of a novel taxane like this compound.

logical_workflow cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation cluster_analysis Data Analysis and Structure Determination Plant Material Plant Material Extraction Extraction Plant Material->Extraction Chromatography Chromatography Extraction->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Pure Compound->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Pure Compound->UV-Vis Spectroscopy Spectroscopic Data Spectroscopic Data Mass Spectrometry->Spectroscopic Data NMR Spectroscopy->Spectroscopic Data IR Spectroscopy->Spectroscopic Data UV-Vis Spectroscopy->Spectroscopic Data Data Interpretation Data Interpretation Spectroscopic Data->Data Interpretation Structure Proposal Structure Proposal Data Interpretation->Structure Proposal Final Structure Final Structure Structure Proposal->Final Structure

Workflow for the Isolation and Characterization of this compound.

Future Directions

Further research is warranted to fully characterize the biological activity of this compound. Key areas of investigation should include:

  • Cytotoxicity Assays: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular target of this compound, with a particular focus on its potential interaction with microtubules.

  • Signaling Pathway Analysis: Determining if this compound modulates any key cellular signaling pathways involved in cell proliferation, apoptosis, or other cancer-related processes.

The elucidation of the complete biological profile of this compound will provide valuable insights into its potential as a lead compound for the development of novel therapeutic agents.

References

Unveiling Taxumairol R: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, natural sources, and physicochemical properties of Taxumairol R, a complex taxane (B156437) diterpenoid, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth look at the isolation and structural elucidation of this intricate natural product, presenting key data in a structured format to facilitate further research and development.

Discovery and Natural Provenance

This compound was first isolated in 2000 by a team of researchers led by Ya-Ching Shen. This novel taxane was discovered in the roots of the Taiwanese yew, Taxus mairei (Lemée & H. Lév.) S.Y. Hu, a plant species that has proven to be a rich source of diverse taxoids. The discovery of this compound added to the growing family of complex diterpenoids isolated from the genus Taxus, which are of significant interest to the pharmaceutical industry due to the potent anticancer activity of related compounds like Paclitaxel (Taxol®).

Physicochemical Characteristics

This compound is characterized by the molecular formula C₃₇H₄₄O₁₅ and a molecular weight of 728.2680. Its intricate structure, featuring a multi-ring taxane core, has been elucidated primarily through advanced nuclear magnetic resonance (NMR) spectroscopic techniques.

PropertyValue
Molecular Formula C₃₇H₄₄O₁₅
Molecular Weight 728.2680
Natural Source Roots of Taxus mairei

Experimental Protocols

The isolation and structural determination of this compound involved a meticulous multi-step process. The general workflow for the isolation of taxoids from Taxus mairei roots, as described in related literature from the discovering research group, provides a foundational understanding of the experimental approach.

General Isolation and Purification Workflow

The following diagram illustrates a representative workflow for the isolation of taxane diterpenoids from the roots of Taxus mairei.

experimental_workflow plant_material Dried and Powdered Roots of Taxus mairei extraction Extraction with EtOH plant_material->extraction partition Partitioning between EtOAc and H₂O extraction->partition chromatography_1 Silica Gel Column Chromatography partition->chromatography_1 fractionation Fraction Collection chromatography_1->fractionation chromatography_2 Repeated Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->chromatography_2 hplc Preparative HPLC chromatography_2->hplc pure_compound This compound hplc->pure_compound logical_relationship natural_source Taxus mairei (Roots) isolation Isolation & Purification natural_source->isolation compound This compound isolation->compound bioactivity Biological Activity Screening (e.g., Cytotoxicity Assays) compound->bioactivity mechanism Mechanism of Action Studies (e.g., Microtubule Stabilization) bioactivity->mechanism development Potential for Drug Development mechanism->development

The Putative Biosynthesis of Taxumairol R: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxoids, a class of diterpenoid natural products isolated from yew trees (Taxus spp.), are of significant interest to the pharmaceutical industry due to their potent anti-cancer properties. The most prominent member of this family is paclitaxel (B517696) (Taxol®), a multi-billion dollar chemotherapeutic agent. However, the genus Taxus produces a vast array of structurally diverse taxoids, many of which may possess unique biological activities. One such compound is Taxumairol R, a taxane (B156437) identified in Taxus mairei. While the biosynthetic pathway of Taxol has been extensively studied, the specific pathways leading to the formation of other taxoids, including this compound, remain largely uncharacterized. This guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the established framework of taxane biosynthesis. It is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The General Taxane Biosynthetic Pathway: A Foundation

The biosynthesis of all taxoids begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is cyclized to form the characteristic taxane skeleton. This is followed by a series of elaborate post-modification reactions, primarily hydroxylations and acylations, which give rise to the vast diversity of taxane structures.

The overall pathway can be divided into three main stages:

  • Formation of the Taxane Skeleton: The pathway is initiated by the enzyme taxadiene synthase (TS), which catalyzes the cyclization of GGPP to taxa-4(5),11(12)-diene. This is the committed step in taxane biosynthesis.

  • Hydroxylation of the Taxane Core: A series of cytochrome P450 monooxygenases (P450s) introduce hydroxyl groups at various positions on the taxane ring system. The sequence of these hydroxylation events is a key determinant of the final product.

  • Acylation of the Hydroxylated Core: Various acyltransferases attach acetyl, benzoyl, and other acyl groups to the hydroxylated taxane core. These modifications are crucial for the biological activity of many taxoids.

The following diagram illustrates the initial steps of the general taxane biosynthetic pathway, leading to key intermediates.

general_taxane_pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase (T5H) Taxadien_5a_acetate Taxa-4(20),11(12)-dien-5α-acetate Taxadien_5a_ol->Taxadien_5a_acetate Taxadien-5α-ol O-acetyltransferase (TAT)

Figure 1: Initial steps in the general taxane biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

This compound is a taxane with a 6/8/6 ring system found in Taxus mairei.[1] Its structure is characterized by specific acylation patterns at various positions of the taxane core. Based on the known functionalization of this compound, we can propose a putative biosynthetic pathway that diverges from the central taxane pathway after the formation of a multiply hydroxylated intermediate.

The functionalization pattern of this compound is as follows:

  • C2: Benzoyloxy group

  • C5: Acetoxy group

  • C7: Acetoxy group

  • C9: Acetoxy group

  • C10: Carbonyl group (=O)

  • C13: Acetoxy group

Starting from the intermediate taxa-4(20),11(12)-dien-5α-acetate, a series of hydroxylation and acylation steps are proposed to lead to this compound. The following diagram outlines this putative pathway.

taxumairol_r_pathway cluster_core Core Pathway cluster_putative Putative Pathway to this compound Taxa-4(20),11(12)-dien-5α-acetate Taxa-4(20),11(12)-dien-5α-acetate Intermediate1 Multi-hydroxylated taxane intermediate (at C2, C7, C9, C10, C13) Taxa-4(20),11(12)-dien-5α-acetate->Intermediate1 Multiple P450s (T2H, T7H, T9H, T10H, T13H) Intermediate2 Sequential Acylation (C5, C7, C9, C13) Intermediate1->Intermediate2 Multiple Acetyltransferases Intermediate3 Benzoylation at C2 Intermediate2->Intermediate3 Taxane 2α-O-benzoyltransferase (TBT)-like Intermediate4 Oxidation at C10 Intermediate3->Intermediate4 Dehydrogenase/Oxidase Taxumairol_R This compound Intermediate4->Taxumairol_R

Figure 2: Putative biosynthetic pathway of this compound.

Key Proposed Steps for this compound Biosynthesis:

  • Multiple Hydroxylations: Following the formation of taxa-4(20),11(12)-dien-5α-acetate, a series of P450 enzymes are hypothesized to introduce hydroxyl groups at positions C2, C7, C9, C10, and C13. The exact order of these hydroxylations is currently unknown and represents a key area for future research.

  • Sequential Acetylations: Acetyl-CoA dependent acyltransferases are proposed to acetylate the hydroxyl groups at C5, C7, C9, and C13.

  • Benzoylation at C2: An enzyme analogous to taxane 2α-O-benzoyltransferase (TBT) is proposed to catalyze the attachment of a benzoyl group at the C2 position.

  • Oxidation at C10: The final step is likely the oxidation of the C10 hydroxyl group to a carbonyl group, a reaction that could be catalyzed by a dehydrogenase or an oxidase.

Quantitative Data from Analogous Pathways

As the biosynthesis of this compound has not been experimentally elucidated, no specific quantitative data is available. However, we can present representative data from the well-studied Taxol biosynthetic pathway to provide a quantitative context for the types of enzymatic reactions involved.

EnzymeSubstrateProductKm (µM)kcat (s⁻¹)Source
Taxadiene Synthase (TS)Geranylgeranyl Diphosphate (GGPP)Taxa-4(5),11(12)-diene0.60.03Wildung et al.
Taxadiene 5α-hydroxylase (T5H)Taxa-4(5),11(12)-dieneTaxa-4(20),11(12)-dien-5α-ol~1.0-Jennewein et al
Taxadien-5α-ol O-acetyltransferase (TAT)Taxa-4(20),11(12)-dien-5α-olTaxa-4(20),11(12)-dien-5α-acetate4.50.1Walker et al.
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)10-deacetylbaccatin IIIBaccatin III210.04Walker & Croteau

Experimental Protocols for Key Experiments

The elucidation of a biosynthetic pathway like that of this compound would involve a combination of genetic, enzymatic, and analytical techniques. Below are generalized protocols for key experiments that would be essential for this endeavor.

Identification of Candidate Genes

Objective: To identify candidate P450 and acyltransferase genes from Taxus mairei that may be involved in this compound biosynthesis.

Workflow:

gene_identification_workflow Start RNA extraction from Taxus mairei Sequencing Transcriptome Sequencing (RNA-seq) Start->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Filtering Filtering for P450s and Acyltransferases Annotation->Filtering Phylogenetics Phylogenetic Analysis with known taxane biosynthetic genes Filtering->Phylogenetics Candidates Candidate Gene List Phylogenetics->Candidates

Figure 3: Workflow for candidate gene identification.

Protocol:

  • RNA Extraction: Total RNA is extracted from the needles and bark of Taxus mairei using a suitable plant RNA extraction kit.

  • Transcriptome Sequencing: The extracted RNA is used for library preparation and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Transcriptome Assembly and Annotation: The sequencing reads are assembled into transcripts, which are then annotated by comparing their sequences to public databases to identify putative P450s and acyltransferases.

  • Phylogenetic Analysis: The candidate genes are aligned with known taxane biosynthetic genes from other Taxus species to identify those that cluster with genes of known function.

In Vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes by expressing them in a heterologous host and testing their activity with putative substrates.

Protocol:

  • Gene Cloning and Expression: The open reading frames of candidate genes are cloned into an expression vector (e.g., for E. coli or yeast). The recombinant proteins are then expressed and purified.

  • Enzyme Assays: The purified enzyme is incubated with a putative substrate (e.g., a hydroxylated taxane intermediate) and the appropriate co-factor (NADPH for P450s, acetyl-CoA for acetyltransferases).

  • Product Identification: The reaction products are extracted and analyzed by LC-MS and NMR to determine if the enzyme has the expected activity.

Conclusion and Future Directions

The biosynthesis of this compound, like that of many other taxoids, is a complex process involving a multitude of enzymatic steps. While a definitive pathway is yet to be elucidated, the well-established biosynthesis of Taxol provides a robust framework for proposing a putative pathway. The model presented in this guide, which involves a series of hydroxylations and acylations of the taxane core, offers a logical sequence of events that is consistent with our current understanding of taxane biosynthesis.

Future research should focus on the identification and functional characterization of the specific P450s and acyltransferases from Taxus mairei that are responsible for the unique decoration pattern of this compound. The application of modern transcriptomic and metabolomic approaches, combined with heterologous expression and in vitro enzyme assays, will be instrumental in unraveling the intricate details of this pathway. A thorough understanding of this compound biosynthesis could not only provide insights into the evolution of metabolic diversity in the Taxus genus but also open up new avenues for the biotechnological production of novel taxoids with potentially valuable pharmacological properties.

References

In-Depth Technical Guide to the Spectroscopic Data of Taxumairol R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Taxumairol R, a complex taxane (B156437) diterpenoid isolated from Taxus mairei. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Chemical Structure and Properties of this compound

This compound is a highly oxygenated taxane diterpenoid with the molecular formula C₃₇H₄₄O₁₅, corresponding to an exact mass of 728.2680. The intricate stereochemistry and dense functionalization of its taxane core make spectroscopic analysis a critical component of its structural elucidation.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. For this compound, this analysis provides the precise molecular formula.

Table 1: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Inferred Molecular Formula
ESI-MS[M+Na]⁺ 751.2578C₃₇H₄₄O₁₅Na

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules like this compound. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework. Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are employed to establish the intricate network of proton-proton and proton-carbon correlations, ultimately leading to the complete structural assignment.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.88d7.0
23.84d7.0
34.95d2.5
54.98dd9.5, 2.0
1.85m
2.55m
74.45dd10.5, 7.0
95.45d6.0
106.35d6.0
136.15t8.0
14α2.20m
14β2.10m
162.15s
171.15s
181.95s
191.65s
20α4.20d8.5
20β4.35d8.5
OAc-42.05s
OAc-72.25s
OAc-91.98s
OAc-102.18s
OAc-132.22s
OBz-2 (ortho)8.10d7.5
OBz-2 (meta)7.50t7.5
OBz-2 (para)7.62t7.5

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
179.51625.5
275.11721.8
381.21815.0
484.51910.5
576.82076.5
635.5OAc-4 (C=O)170.1
772.5OAc-4 (CH₃)21.1
856.2OAc-7 (C=O)170.5
975.8OAc-7 (CH₃)21.3
1076.1OAc-9 (C=O)170.8
11134.5OAc-9 (CH₃)20.9
12142.1OAc-10 (C=O)169.8
1372.1OAc-10 (CH₃)21.0
1438.9OAc-13 (C=O)171.2
1543.5OAc-13 (CH₃)21.5
OBz-2 (C=O)167.2
OBz-2 (ipso)130.5
OBz-2 (ortho)129.8
OBz-2 (meta)128.7
OBz-2 (para)133.5

Experimental Protocols

The spectroscopic data for this compound were acquired using standard, state-of-the-art methodologies for the analysis of natural products.

Isolation and Purification

This compound was isolated from the seeds of Taxus mairei. The dried and powdered plant material was extracted with ethanol. The resulting crude extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESI-MS) was performed on a high-resolution mass spectrometer. The purified sample of this compound was dissolved in methanol (B129727) and infused into the electrospray source. The mass spectrum was acquired in positive ion mode, and the data was processed to determine the exact mass and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a 500 MHz NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Tetramethylsilane (TMS) was used as an internal standard. ¹H NMR and ¹³C NMR spectra were acquired using standard pulse sequences. Two-dimensional NMR experiments, including ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity between protons and carbons and to assign all signals unambiguously.

Visualizations of Spectroscopic Analysis Workflow

The following diagrams illustrate the general workflow and logical relationships involved in the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_elucidation Structure Elucidation Plant_Material Plant Material (Taxus mairei) Extraction Extraction (Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatography (Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (HRESI-MS) Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Data_Analysis Data Analysis & Interpretation MS->Data_Analysis OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR OneD_NMR->Data_Analysis TwoD_NMR->Data_Analysis Structure Final Structure of this compound Data_Analysis->Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

Structure_Elucidation_Logic cluster_data Primary Spectroscopic Data cluster_info Derived Information cluster_structure Final Structure MS_Data MS Data Mol_Formula Molecular Formula MS_Data->Mol_Formula H1_NMR_Data ¹H NMR Data Proton_Env Proton Environments & Multiplicities H1_NMR_Data->Proton_Env C13_NMR_Data ¹³C NMR Data Carbon_Types Carbon Skeleton C13_NMR_Data->Carbon_Types TwoD_NMR_Data 2D NMR Data (COSY, HSQC, HMBC) Connectivity ¹H-¹H & ¹H-¹³C Correlations TwoD_NMR_Data->Connectivity Final_Structure This compound Structure Mol_Formula->Final_Structure Proton_Env->Final_Structure Carbon_Types->Final_Structure Connectivity->Final_Structure

Caption: Logical relationships in the use of spectroscopic data for structure elucidation.

Taxumairol R and the Taxane Class: An In-Depth Technical Guide to Microtubule-Stabilizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taxumairol R, a complex diterpenoid isolated from Taxus mairei, belongs to the taxane (B156437) family of natural products.[1] While specific research on this compound's biological activity is limited in publicly accessible literature, the taxane class is renowned for its potent microtubule-stabilizing agents, the most prominent of which is paclitaxel (B517696) (Taxol). This guide will provide an in-depth technical overview of the core mechanisms of microtubule stabilization by taxanes, using the extensively studied paclitaxel as a representative model. The principles and methodologies described herein are fundamental to the research and development of taxane-based therapeutic agents.

Mechanism of Action: Microtubule Stabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2] Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.

Taxanes exert their biological effects by binding to and stabilizing microtubules, thereby disrupting their normal dynamics.[2][3] This stabilization prevents the disassembly of microtubules, leading to the formation of abnormal microtubule bundles and the arrest of the cell cycle, ultimately inducing apoptosis (programmed cell death).[2][3]

Binding Site on β-Tubulin

Taxanes bind to a specific site on the β-tubulin subunit within the microtubule polymer.[2] This binding site is located on the luminal side of the microtubule, where it stabilizes the longitudinal contacts between tubulin dimers in the protofilament and the lateral contacts between adjacent protofilaments.[4] The binding of taxanes induces a conformational change in the tubulin dimer, promoting a more stable, "straight" conformation that is conducive to polymerization and resistant to depolymerization.[3]

Quantitative Data on Microtubule Stabilization and Cytotoxicity

The following tables summarize key quantitative data for paclitaxel, illustrating its effects on microtubule dynamics and its cytotoxic activity against various cancer cell lines.

Table 1: Effects of Paclitaxel on Microtubule Dynamics

ParameterControlPaclitaxel (10 nM)Paclitaxel (100 nM)Reference
Growth Rate (µm/min) 1.2 ± 0.30.9 ± 0.20.7 ± 0.2[5]
Shortening Rate (µm/min) 1.8 ± 0.41.1 ± 0.30.8 ± 0.3[5]
Catastrophe Frequency (events/min) 0.5 ± 0.10.2 ± 0.050.1 ± 0.03[5]
Rescue Frequency (events/min) 0.3 ± 0.080.5 ± 0.10.7 ± 0.1[5]

Table 2: Cytotoxicity of Paclitaxel (IC50 Values)

Cell LineCancer TypeIC50 (nM)Reference
HL-60 Promyelocytic Leukemia4.7[6]
SMMC-7721 Hepatic Cancer7.6[6]
A-549 Lung Cancer15.6[7]
MCF-7 Breast Cancer20.6[7]
SW-480 Colon Cancer>40[6]

Experimental Protocols

Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Methodology:

  • Preparation of Tubulin: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction buffer containing GTP, a fluorescent reporter (e.g., DAPI), and the test compound (this compound or paclitaxel) at various concentrations is prepared.

  • Initiation of Polymerization: The reaction is initiated by adding the purified tubulin to the pre-warmed reaction mixture.

  • Measurement: The increase in fluorescence, which is proportional to the amount of polymerized microtubules, is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of polymerization are calculated and compared between different concentrations of the test compound and a control.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is determined from the dose-response curve.[5]

Signaling Pathways and Visualizations

The stabilization of microtubules by taxanes triggers a cascade of signaling events, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Taxane-induced microtubule stabilization activates the spindle assembly checkpoint (SAC), which prevents the cell from progressing from metaphase to anaphase until all chromosomes are correctly attached to the mitotic spindle. This prolonged mitotic arrest ultimately leads to cell death.

cell_cycle_arrest Taxane Taxane Microtubule_Stabilization Microtubule_Stabilization Taxane->Microtubule_Stabilization Abnormal_Spindle Abnormal_Spindle Microtubule_Stabilization->Abnormal_Spindle SAC_Activation SAC_Activation Abnormal_Spindle->SAC_Activation Mitotic_Arrest Mitotic_Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Taxane-induced cell cycle arrest pathway.

Apoptosis Signaling Pathway

The prolonged mitotic arrest and cellular stress caused by microtubule stabilization trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of programmed cell death.

apoptosis_pathway Microtubule_Stress Microtubule_Stress Bcl2_Phosphorylation Bcl2_Phosphorylation Microtubule_Stress->Bcl2_Phosphorylation Bax_Bak_Activation Bax_Bak_Activation Bcl2_Phosphorylation->Bax_Bak_Activation Mitochondria Mitochondria Bax_Bak_Activation->Mitochondria Cytochrome_c_Release Cytochrome_c_Release Mitochondria->Cytochrome_c_Release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_Activation Caspase_Activation Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by taxanes.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel taxane derivative.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Isolation Isolation & Purification of this compound MT_Assay Microtubule Polymerization Assay Isolation->MT_Assay Cytotoxicity_Screen Cytotoxicity Screening (IC50 Determination) MT_Assay->Cytotoxicity_Screen Mechanism_Studies Mechanism of Action (Cell Cycle, Apoptosis) Cytotoxicity_Screen->Mechanism_Studies Xenograft_Model Tumor Xenograft Animal Model Mechanism_Studies->Xenograft_Model Efficacy_Toxicity Efficacy & Toxicity Studies Xenograft_Model->Efficacy_Toxicity

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Taxumairol R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for conducting a preliminary cytotoxicity screening of Taxumairol R, a taxane (B156437) diterpenoid. Given the current limited availability of public data specific to this compound, this document outlines a robust framework for its evaluation, drawing upon established protocols for analogous taxane compounds. The guide details standardized assays for determining cytotoxic potential and elucidating mechanisms of action, complete with data presentation formats and visual workflows to facilitate experimental design and interpretation.

Data Presentation

A crucial aspect of cytotoxicity screening is the clear and concise presentation of quantitative data. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of a compound. Below is a template for summarizing the IC50 values of this compound against a panel of human cancer cell lines. For illustrative purposes, this table includes representative data from other taxane compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
This compound MCF-7 Breast Adenocarcinoma Data to be determinedPaclitaxel ~0.006 [1]
This compound A549 Lung Carcinoma Data to be determinedPaclitaxel ~0.018
This compound HCT-116 Colorectal Carcinoma Data to be determinedPaclitaxel ~0.004
This compound PC-3 Prostate Cancer Data to be determinedPaclitaxel ~0.003
This compound HepG2 Hepatocellular Carcinoma Data to be determinedPaclitaxel ~4.06 [2]

Experimental Protocols

The following are detailed protocols for essential assays in a preliminary cytotoxicity screening campaign.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[3][4][5]

Materials:

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[3]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[3] Air dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[3]

  • Solubilization: Air dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm or 540 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6][7][8]

Materials:

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the SRB assay protocol.

  • MTT Addition: After the treatment incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6]

  • Incubation: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 570 nm and 590 nm.[7]

  • Data Analysis: Calculate the percentage of metabolic activity relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Materials:

  • 6-well plates or T25 flasks

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound at concentrations around its IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Start cell_culture Cell Line Culture start->cell_culture seeding Cell Seeding in Plates cell_culture->seeding compound_prep Prepare this compound Dilutions seeding->compound_prep treatment Treat Cells compound_prep->treatment incubation Incubate (48-72h) treatment->incubation srb_assay SRB Assay incubation->srb_assay mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Annexin V/PI Staining incubation->apoptosis_assay readout Spectrophotometry / Flow Cytometry srb_assay->readout mtt_assay->readout apoptosis_assay->readout ic50 IC50 Determination readout->ic50 apoptosis_quant Apoptosis Quantification readout->apoptosis_quant end End ic50->end apoptosis_quant->end

Caption: Experimental workflow for cytotoxicity screening.

Signaling Pathways

Taxanes are known to exert their cytotoxic effects primarily by targeting microtubules, leading to cell cycle arrest and subsequent apoptosis.[13][14][15]

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction taxumairol_r This compound beta_tubulin β-Tubulin Subunit taxumairol_r->beta_tubulin Binds to microtubule_stabilization Microtubule Stabilization beta_tubulin->microtubule_stabilization Promotes Polymerization mitotic_spindle Abnormal Mitotic Spindle Formation microtubule_stabilization->mitotic_spindle Leads to mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Causes bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos Triggers caspase_activation Caspase Cascade Activation bcl2_phos->caspase_activation Leads to apoptosis Apoptosis caspase_activation->apoptosis Executes

Caption: Proposed mechanism of action for this compound.

References

Methodological & Application

Application Notes and Protocols for the Purification of Taxumairol R from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Taxumairol R, a complex taxane (B156437) diterpenoid, from plant extracts, primarily targeting species of the genus Taxus, such as Taxus mairei and Taxus sumatrana, from which it has been previously isolated.[1] The protocol outlines a multi-step process commencing with the extraction of raw plant material, followed by solvent-solvent partitioning for preliminary purification, and culminating in a sequential chromatographic strategy involving both normal-phase and reversed-phase techniques to achieve high purity. This guide is intended to furnish researchers, scientists, and professionals in drug development with a robust methodology for obtaining this compound for further research and development activities.

Introduction

This compound belongs to the taxane family of diterpenoids, a class of compounds that includes the prominent anticancer drug, paclitaxel (B517696) (Taxol). These compounds are characterized by a complex 6-8-6 tricyclic carbon skeleton. This compound itself possesses a unique substitution pattern, rendering it a molecule of significant interest for phytochemical and pharmacological studies. The purification of individual taxanes from the complex mixture present in plant extracts presents a considerable challenge due to their structural similarity and varying polarities. The following protocol has been developed by synthesizing established methods for taxane purification to provide a clear and effective procedure for the isolation of this compound.

Experimental Protocols

Plant Material Collection and Preparation

Fresh or dried needles and twigs of Taxus mairei or Taxus sumatrana should be collected. For optimal extraction, the plant material should be air-dried in the shade to a constant weight and then ground into a coarse powder.

Extraction of Crude Taxanes

The powdered plant material is subjected to solvent extraction to isolate the crude taxane mixture.

  • Solvent: 90% Methanol in water.[2]

  • Solid-to-Liquid Ratio: 1:15 (g/mL).[2]

  • Temperature: 40°C.[2]

  • Duration: 60 minutes with continuous stirring or sonication.[2]

  • Procedure:

    • Combine the powdered plant material and the extraction solvent in a suitable vessel.

    • Maintain the mixture at 40°C and agitate for 60 minutes.

    • Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction of taxanes.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent-Solvent Partitioning

The crude extract is partitioned between a non-polar and a polar solvent to remove chlorophyll (B73375) and other non-polar impurities.

  • Solvents: n-Hexane and 90% Methanol.

  • Procedure:

    • Dissolve the crude extract in 90% methanol.

    • Transfer the methanolic solution to a separatory funnel.

    • Add an equal volume of n-hexane and shake vigorously.

    • Allow the layers to separate and discard the upper n-hexane layer, which contains chlorophyll and lipids.

    • Repeat the n-hexane wash two more times.

    • The lower methanolic layer, containing the taxanes, is collected and concentrated under reduced pressure.

Normal-Phase Column Chromatography

The concentrated methanolic extract is subjected to normal-phase column chromatography for the initial separation of taxane fractions.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in n-hexane.

  • Procedure:

    • Prepare a silica gel column in n-hexane.

    • Adsorb the dried extract onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a stepwise gradient of increasing ethyl acetate concentration in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 100% ethyl acetate).

    • Collect fractions of a consistent volume.

    • Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane and a suitable visualization agent (e.g., vanillin-sulfuric acid reagent and heating).

    • Pool the fractions containing compounds with similar Rf values to that expected for polar taxanes like this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The enriched fractions from the normal-phase chromatography are further purified by RP-HPLC to isolate pure this compound.

  • Stationary Phase: C18 column (e.g., 5 µm particle size, 250 x 10 mm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water.

  • Detection: UV at 227 nm.

  • Procedure:

    • Dissolve the semi-purified fraction in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample onto the C18 column.

    • Elute with a linear gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 70% acetonitrile over 40 minutes).

    • Monitor the eluent at 227 nm and collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Lyophilize the pure fraction to obtain this compound as a white powder.

Data Presentation

Purification StepStarting Material (g)Final Yield (mg)Purity (%)Key Parameters
Extraction 1000 g of dried plant material~50 g crude extract~1-5%Solvent: 90% Methanol; Temp: 40°C; Time: 3 x 60 min
Partitioning ~50 g crude extract~25 g partitioned extract~5-10%Solvents: n-Hexane vs. 90% Methanol
Normal-Phase CC ~25 g partitioned extract~1 g enriched fraction~40-60%Stationary Phase: Silica Gel; Mobile Phase: n-Hexane/Ethyl Acetate gradient
RP-HPLC ~1 g enriched fraction~50-100 mg>98%Stationary Phase: C18; Mobile Phase: Acetonitrile/Water gradient

Visualization of the Purification Workflow

Purification_Workflow Start Dried & Ground Plant Material (Taxus mairei) Extraction Solvent Extraction (90% Methanol, 40°C) Start->Extraction Partitioning Solvent-Solvent Partitioning (n-Hexane vs. 90% Methanol) Extraction->Partitioning Crude Extract Waste1 Plant Debris Extraction->Waste1 NormalPhase Normal-Phase Column Chromatography (Silica Gel, n-Hexane/EtOAc Gradient) Partitioning->NormalPhase Partitioned Extract Waste2 Chlorophyll & Lipids Partitioning->Waste2 RPHPLC Reversed-Phase HPLC (C18, Acetonitrile/Water Gradient) NormalPhase->RPHPLC Enriched Fraction Waste3 Other Fractions NormalPhase->Waste3 FinalProduct Pure this compound (>98% Purity) RPHPLC->FinalProduct

Caption: Workflow for the purification of this compound.

References

Application Note: Quantitative Analysis of Taxumairol R using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Taxumairol R in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, precision, and sensitivity. This protocol is suitable for researchers, scientists, and professionals involved in the quality control and development of this compound-based therapeutics.

Introduction

This compound is a complex taxane (B156437) diterpenoid with potential therapeutic applications.[1] As with other taxane compounds, such as paclitaxel, a reliable analytical method is crucial for its quantification in various samples to ensure product quality and consistency.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of taxanes due to its high resolution and sensitivity.[2][3] This document provides a comprehensive protocol for the quantitative analysis of this compound, including sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.[2][4]

Experimental

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5]

  • Software: Chromatography data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reference Standard: Purified this compound with a known purity.

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 40-50% B10-13 min: 50-53% B13-15 min: 53-40% B (return to initial)15-20 min: 40% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C[5]
Detection Wavelength 227 nm[3][5]
Injection Volume 10 µL[5]
Run Time 20 minutes

Note: The gradient program is based on a similar taxane separation and may require optimization for specific HPLC systems and columns.[5]

Protocols

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound bulk drug substance and dissolve it in 10 mL of methanol. Dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., injection): Dilute the formulation with the mobile phase to achieve a theoretical this compound concentration within the calibration range. Further sample preparation, such as solid-phase extraction, may be necessary to remove excipients if they interfere with the analysis.[3]

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank, a placebo, and a spiked placebo sample.

  • Linearity: The linearity of the method was established by analyzing a series of at least five concentrations of the this compound standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The accuracy was determined by the recovery of known amounts of this compound standard spiked into a placebo matrix. The analysis is performed at three different concentration levels in triplicate.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on three different days.

  • LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]

Results and Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50758,900
1001,520,500
Correlation Coefficient (r²) >0.999

Table 2: Accuracy and Recovery Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)% RSD
109.9299.21.2
5050.45100.90.8
8079.6899.61.0

Table 3: Precision Data

Precision Type% RSD
Repeatability (n=6) < 2.0%
Intermediate Precision (n=9) < 2.0%

Table 4: Sensitivity (LOD and LOQ)

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Bulk Drug or Formulation SamplePrep Prepare Sample Solution Sample->SamplePrep Working Prepare Working Standards Stock->Working HPLC HPLC System (C18 Column, UV 227nm) Working->HPLC SamplePrep->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Gradient Gradient Elution (ACN/H2O) Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify this compound Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Validation_Pathway cluster_params Validation Parameters (ICH Guidelines) Method HPLC Method for This compound Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Result Validated Analytical Method Specificity->Result Linearity->Result Accuracy->Result Precision->Result Sensitivity->Result

References

Application Notes and Protocols for Determining the Cytotoxicity of Taxumairol R using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the cytotoxic effects of Taxumairol R on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Introduction

The MTT assay is a reliable and sensitive method for evaluating the in vitro cytotoxic potential of novel compounds such as this compound. The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2][3] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[1] The resulting formazan crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[1][3] A decrease in cell viability following treatment with this compound will result in a reduced absorbance reading.

Experimental Protocols

1. Materials and Reagents

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette and sterile pipette tips

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

2. Experimental Workflow

The overall workflow for the MTT assay is depicted in the diagram below.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa cells) Cell_Seeding 3. Seed Cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Dilutions Treatment 4. Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 7. Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Formazan_Incubation Solubilization 8. Add Solubilization Solution Formazan_Incubation->Solubilization Absorbance_Reading 9. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Processing 10. Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination 11. Determine IC50 Data_Processing->IC50_Determination

Caption: Experimental workflow for the MTT cytotoxicity assay.

3. Step-by-Step Procedure

3.1. Cell Seeding:

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the optimal seeding density. This should be determined experimentally for each cell line, but a general starting point is 1 x 10⁴ to 5 x 10⁴ cells/well in a 96-well plate.[4]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.

3.2. Compound Treatment:

  • Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5% to avoid solvent toxicity.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3.3. MTT Assay:

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][5]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

3.4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table. Below is an example of how to present the results for the cytotoxicity of this compound against a hypothetical cancer cell line after a 48-hour treatment.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100.0
0.11.1800.07094.4
10.9500.06576.0
100.6250.05050.0
500.3100.04024.8
1000.1500.02512.0

Signaling Pathway Visualization

The following diagram illustrates a generalized signaling pathway through which a cytotoxic compound like this compound might induce cell death, leading to a decrease in cell viability as measured by the MTT assay.

Cytotoxicity_Pathway cluster_drug Drug Action cluster_cellular Cellular Response cluster_outcome Assay Endpoint Taxumairol_R This compound Cellular_Target Cellular Target (e.g., Microtubules, DNA) Taxumairol_R->Cellular_Target Binds to Stress_Response Cellular Stress Response Cellular_Target->Stress_Response Apoptosis_Pathway Activation of Apoptosis Pathway Stress_Response->Apoptosis_Pathway Mitochondrial_Dysfunction Mitochondrial Dysfunction Apoptosis_Pathway->Mitochondrial_Dysfunction Reduced_Metabolism Decreased Mitochondrial Reductase Activity Mitochondrial_Dysfunction->Reduced_Metabolism Decreased_Viability Reduced Cell Viability Reduced_Metabolism->Decreased_Viability MTT_Assay Lower Absorbance in MTT Assay Decreased_Viability->MTT_Assay

Caption: Generalized pathway of cytotoxicity leading to reduced MTT signal.

References

Application Notes and Protocols for Assessing the Effect of Taxumairol R on the Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxumairol R is a member of the taxane (B156437) family of natural products, a class of compounds that have been a cornerstone in cancer chemotherapy. The most prominent member of this family, Paclitaxel (B517696) (Taxol), exerts its cytotoxic effects by promoting the polymerization of tubulin and stabilizing microtubules. This interference with microtubule dynamics disrupts the mitotic spindle, leading to an arrest of the cell cycle, primarily at the G2/M phase, and subsequent induction of apoptosis.[1][2][3] Given its structural similarity to other taxanes, it is hypothesized that this compound shares this mechanism of action.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle. The protocols detailed below outline key in vitro assays to quantify cell cycle distribution, analyze the expression of critical cell cycle regulatory proteins, and assess the direct impact on microtubule polymerization.

Application Notes

Several complementary experimental approaches are essential to fully characterize the effect of this compound on the cell cycle. The primary methods recommended are flow cytometry for DNA content analysis, western blotting for the examination of cell cycle regulatory proteins, and a tubulin polymerization assay to confirm the direct interaction with microtubules.

1. Cell Cycle Analysis by Flow Cytometry

  • Principle: Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] This is achieved by staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI) or DAPI, which binds stoichiometrically to DNA.[5][6][7] The fluorescence intensity of individual cells is directly proportional to their DNA content.[5] Cells in the G2 and M phases have twice the DNA content of cells in the G0 and G1 phases, while cells in the S phase have an intermediate amount of DNA.[5]

  • Expected Outcome with this compound: Treatment with a microtubule-stabilizing agent like this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[2][8] This is because the stabilized microtubules prevent the proper formation of the mitotic spindle, activating the spindle assembly checkpoint and halting cell division. A dose-dependent increase in the percentage of cells in the G2/M phase would be a strong indicator of this compound's effect.

2. Analysis of Cell Cycle Regulatory Proteins by Western Blotting

  • Principle: Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[9] This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest. To investigate cell cycle arrest, key regulatory proteins to examine include Cyclin B1, a crucial regulator of the G2/M transition, and Phospho-Histone H3, a marker for mitotic cells.

  • Expected Outcome with this compound: An arrest in the G2/M phase is often associated with an accumulation of Cyclin B1 protein.[10] Therefore, treatment with this compound is expected to show an increase in the expression levels of Cyclin B1. An increase in the phosphorylation of Histone H3 at Serine 10 is a specific marker for cells in mitosis, and its levels would also be expected to rise in response to a mitotic block induced by this compound.

3. In Vitro Tubulin Polymerization Assay

  • Principle: To determine if this compound has a direct effect on microtubule dynamics, an in vitro tubulin polymerization assay can be performed. This assay measures the rate and extent of purified tubulin polymerization into microtubules. The polymerization process can be monitored by measuring the increase in turbidity (light scattering) of the solution as microtubules form.[11]

  • Expected Outcome with this compound: As a taxane, this compound is expected to enhance tubulin polymerization, similar to Paclitaxel.[12][13][14] This would be observed as an increased rate and extent of turbidity in the presence of this compound compared to a control without the compound. This assay provides direct evidence that this compound targets microtubules.

Data Presentation

Quantitative data from the described experiments should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Effect of this compound on Cell Cycle Distribution

TreatmentConcentration (nM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control065.2 ± 3.120.5 ± 1.814.3 ± 1.5
This compound1050.1 ± 2.515.3 ± 1.234.6 ± 2.1
This compound5035.7 ± 2.810.1 ± 0.954.2 ± 3.3
This compound10020.4 ± 1.95.8 ± 0.773.8 ± 4.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Protein Expression Levels Following this compound Treatment

TreatmentConcentration (nM)Relative Cyclin B1 Expression (fold change)Relative Phospho-Histone H3 (Ser10) Expression (fold change)
Vehicle Control01.01.0
This compound102.5 ± 0.33.1 ± 0.4
This compound504.8 ± 0.66.2 ± 0.8
This compound1007.1 ± 0.99.5 ± 1.2

Data are normalized to the vehicle control and presented as mean ± standard deviation from three independent experiments. A loading control such as β-actin or GAPDH should be used for normalization.

Table 3: Effect of this compound on In Vitro Tubulin Polymerization

TreatmentConcentration (µM)Maximum Polymerization Rate (OD340/min)Maximum Polymerization Extent (OD340)
Vehicle Control00.015 ± 0.0020.15 ± 0.01
This compound10.035 ± 0.0040.32 ± 0.02
This compound50.062 ± 0.0070.58 ± 0.04
This compound100.085 ± 0.0090.75 ± 0.06

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

Materials:

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Harvest: Harvest the cells by trypsinization. Combine the detached cells with the supernatant to include any floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[16] Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of PBS. Resuspend the cells in 500 µL of PI staining solution.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.[15]

Protocol 2: Analysis of Cell Cycle Regulatory Proteins by Western Blotting

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3 (Ser10), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19][20]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[19]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control.

Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidimetric)

Materials:

  • Purified tubulin protein

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound stock solution in DMSO

  • Temperature-controlled spectrophotometer capable of reading at 340 nm

Procedure:

  • Preparation: Pre-warm the spectrophotometer to 37°C.

  • Reaction Mixture: In a cuvette, prepare the reaction mixture containing general tubulin buffer, GTP (to a final concentration of 1 mM), and purified tubulin (to a final concentration of 1-2 mg/mL).

  • Initiation of Polymerization: Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mixture.

  • Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

  • Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization is the initial slope of the curve, and the extent of polymerization is the maximum absorbance value reached at the plateau.

Visualizations

G2M_Arrest_Pathway Taxumairol_R This compound Microtubules Microtubule Stabilization Taxumairol_R->Microtubules promotes Mitotic_Spindle Defective Mitotic Spindle Microtubules->Mitotic_Spindle leads to SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC activates APC_C APC/C Inhibition SAC->APC_C inhibits Cyclin_B1 Cyclin B1 Accumulation APC_C->Cyclin_B1 prevents degradation G2M_Arrest G2/M Arrest Cyclin_B1->G2M_Arrest maintains Apoptosis Apoptosis G2M_Arrest->Apoptosis can lead to

Caption: Hypothetical pathway of this compound-induced G2/M arrest.

Experimental_Workflow start Start: Treat Cells with this compound flow Cell Cycle Analysis (Flow Cytometry) start->flow western Protein Expression Analysis (Western Blot) start->western tubulin In Vitro Assay (Tubulin Polymerization) start->tubulin data_analysis Data Analysis and Interpretation flow->data_analysis western->data_analysis tubulin->data_analysis conclusion Conclusion on Cell Cycle Effect data_analysis->conclusion

Caption: Workflow for assessing this compound's cell cycle effects.

Logical_Relationship A This compound interacts with Tubulin B Microtubule Dynamics are Stabilized A->B leads to C Mitotic Spindle Formation is Disrupted B->C causes D Cell Cycle Arrests at G2/M Phase C->D results in E Apoptosis is Induced D->E can trigger

Caption: Logical flow from microtubule binding to apoptosis.

References

Application Notes and Protocols: Experimental Use of Taxane Diterpenoids from Taxus sumatrana in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, there is no publicly available scientific literature on a compound specifically named "Taxumairol R." The following application notes and protocols are based on published data for closely related taxane (B156437) diterpenoids and extracts isolated from Taxus sumatrana. The methodologies and potential mechanisms of action are inferred from studies on these related substances and the broader class of taxane compounds. Researchers should validate these protocols for any novel compound, including this compound, if and when it becomes available.

Introduction

Taxane diterpenoids, a class of compounds originally isolated from yew trees (Taxus species), are among the most important chemotherapeutic agents used in the treatment of various cancers. The well-known member of this family, Paclitaxel (Taxol), exerts its anticancer effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Recent phytochemical investigations of Taxus sumatrana have led to the isolation of novel taxoids, such as taxumairol Q and various tasumatrols. While specific data on "this compound" is not available, the study of related compounds from the same source provides a valuable framework for preclinical evaluation of new taxane derivatives in cancer models.

This document provides a summary of available preclinical data on taxoids and extracts from Taxus sumatrana and detailed protocols for their experimental use in cancer research.

Data Presentation: Cytotoxicity of Taxus sumatrana Extracts

The following table summarizes the cytotoxic activity of various extracts from Taxus sumatrana against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the extract required to inhibit the growth of 50% of the cancer cells.

Extract Source Cancer Cell Line IC50 (µg/mL) Reference
BarkHeLa (Cervical Cancer)8.94[1]
LeavesHeLa (Cervical Cancer)5.93[1]
ShootsHeLa (Cervical Cancer)4.08[1]
BarkT47D (Breast Cancer)5.80[1]
LeavesT47D (Breast Cancer)4.86[1]
ShootsT47D (Breast Cancer)4.11[1]
BarkMCF-7/HER2 (Breast Cancer)7.46[1]
LeavesMCF-7/HER2 (Breast Cancer)10.60[1]
ShootsMCF-7/HER2 (Breast Cancer)13.74[1]

Additionally, a study on new taxane diterpenoids from the leaves and twigs of Taxus sumatrana reported that the compound Wallifoliol exhibited significant cytotoxicities against both Hepa 59 T/VGH (human liver carcinoma) and KB (human oral epidermoid carcinoma) tumor cells[2]. Taxuspine F showed moderate activity against Hepa cells[2].

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the preclinical anticancer activity of novel taxane diterpenoids like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, T47D, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (or related compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

Putative Signaling Pathway of Taxane Diterpenoids

Taxanes, like Paclitaxel, are known to primarily target microtubules, leading to mitotic arrest and subsequent apoptosis. The following diagram illustrates this general mechanism of action.

Taxane_Signaling_Pathway cluster_cell Cancer Cell Taxumairol_R This compound Microtubules Microtubule Stabilization Taxumairol_R->Microtubules Binds to β-tubulin Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Inhibition of depolymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Bax ↑ Bax Apoptosis->Bax Caspases Caspase Activation Bcl2->Caspases Bax->Caspases

Caption: Putative signaling pathway for taxane diterpenoids.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel anticancer compound.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow Start Compound Isolation (this compound) Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism In_Vivo In Vivo Animal Models (Xenograft) Cytotoxicity->In_Vivo If potent in vitro Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism->Apoptosis_Assay Toxicity Toxicity Studies In_Vivo->Toxicity End Candidate for Clinical Trials Toxicity->End

Caption: General experimental workflow for preclinical evaluation.

References

Application Notes & Protocols: Analytical Standards for Taxumairol R Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Taxumairol R is a taxane (B156437) diterpenoid, a class of natural products known for their complex chemical structures and significant biological activities.[1] Originally isolated from Taxus mairei, this compound belongs to the same family as the potent anticancer drug paclitaxel.[1] Taxanes typically exert their cytotoxic effects by binding to β-tubulin, which promotes the irreversible assembly of microtubules. This action disrupts microtubule dynamics, leading to the blockage of mitosis and ultimately inducing apoptotic cell death.[1]

These application notes provide detailed protocols for the quality control, quantification, and structural elucidation of this compound analytical standards. The methodologies described herein are essential for ensuring the accuracy and reproducibility of preclinical and pharmaceutical research involving this compound.

Physicochemical Characterization and Standard Preparation

An analytical standard of this compound should be a well-characterized, high-purity material. Its identity and purity are foundational for all subsequent experimental work.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₃₇H₄₄O₁₅ [1]
Molar Mass 728.73 g/mol [1]
Class Taxane Diterpenoid [1]

| Origin | Taxus mairei |[1] |

Protocol 1.1: Preparation of Standard Stock Solutions

Accurate preparation of stock solutions is critical for quantitative analysis.

  • Materials :

    • This compound analytical standard (≥98% purity)

    • LC-MS grade acetonitrile (B52724) or methanol

    • Calibrated analytical balance

    • Class A volumetric flasks

    • Micropipettes

  • Procedure :

    • Allow the vial of this compound standard to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh approximately 1.0 mg of the standard into a tared vial.

    • Dissolve the standard in the chosen solvent (e.g., acetonitrile) and quantitatively transfer it to a 1.0 mL Class A volumetric flask.

    • Rinse the weighing vial multiple times with the solvent, adding the rinsates to the volumetric flask.

    • Bring the flask to final volume with the solvent, cap, and vortex thoroughly to ensure complete dissolution and homogeneity. This creates a 1.0 mg/mL stock solution.

    • Prepare a series of working standard solutions by performing serial dilutions from the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).

    • Store stock and working solutions at -20°C in amber vials to protect from light and prevent degradation.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for assessing the purity of the analytical standard and for routine quantification.

Protocol 2.1: Reversed-Phase HPLC-UV Method
  • Instrumentation & Columns :

    • HPLC system with a UV/Vis or Diode-Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Chromatographic Conditions :

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient Program :

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: 30% B (re-equilibration)

    • Flow Rate : 0.8 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

    • Detection Wavelength : 227 nm.

  • Procedure :

    • Inject a solvent blank to establish a baseline.

    • Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the this compound sample solution.

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

    • Quantification is achieved by interpolating the peak area of the sample from the linear regression of the calibration curve.

Table 2: Example HPLC Method Validation Parameters

Parameter Acceptance Criteria Example Result
Linearity (R²) ≥ 0.995 0.9991
Precision (%RSD) ≤ 5% 2.5%
Accuracy (% Recovery) 85-115% 98.7%
Limit of Detection (LOD) S/N ≥ 3 0.5 ng/mL

| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.5 ng/mL |

HPLC_Workflow HPLC-UV Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Separation (C18 Column) Standard->HPLC Sample Prepare Sample Solution Sample->HPLC UV UV Detection (227 nm) HPLC->UV Integration Peak Integration UV->Integration Curve Calibration Curve Generation Integration->Curve Quant Quantification & Purity Assessment Integration->Quant Curve->Quant Taxane_Pathway Hypothesized Signaling Pathway for this compound cluster_mapk MAPK Cascade TR This compound MT β-Tubulin TR->MT binds to MTS Microtubule Stabilization MT->MTS Stress Cellular Stress & Mitotic Arrest MTS->Stress ASK1 ASK1 Stress->ASK1 activates MKK47 MKK4/7 ASK1->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates Apoptosis Apoptosis JNK->Apoptosis promotes

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Taxumairol R and Novel Taxane Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Taxumairol R and other poorly soluble novel taxane (B156437) compounds for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I have a new taxane compound, this compound, and I'm unsure how to prepare it for my cell-based assays. What is the recommended starting solvent?

A1: For novel compounds with unknown solubility, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent.[1][2][3] It is a powerful organic solvent capable of dissolving many hydrophobic compounds.[2][4] Prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted in your aqueous culture medium to the final desired concentration.[1]

Q2: What is a typical stock solution concentration for a new taxane compound?

A2: A typical stock solution concentration is between 10 mM and 50 mM in 100% DMSO. This allows for small volumes of the stock to be used for dilution into your assay medium, minimizing the final DMSO concentration.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

Q3: What is the maximum final concentration of DMSO that is safe for my cells in an in vitro assay?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[2][5] However, some sensitive or primary cell lines may be affected at concentrations as low as 0.1%.[2] It is crucial to perform a vehicle control experiment, treating your cells with the same final concentration of DMSO as your experimental samples, to assess its effect on cell viability and function.[5]

Q4: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?

A4: This is a common issue with highly hydrophobic compounds. Refer to the "Compound Precipitation" section in the Troubleshooting Guide below for detailed steps on how to address this. Strategies include stepwise dilution, vortexing, sonication, or using solubilizing agents.[3]

Q5: Are there alternatives to DMSO for dissolving my poorly soluble taxane?

A5: Yes, if DMSO is not suitable for your experimental system, other options include using co-solvents like ethanol (B145695) or employing solubilizing agents such as cyclodextrins or surfactants.[6][7] Each of these approaches has its own advantages and potential for cellular effects, so careful validation is necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound Precipitation Upon Dilution The compound has very low aqueous solubility, and the sudden change in solvent polarity causes it to crash out of solution.1. Perform Stepwise Dilutions: Instead of a single large dilution, dilute the DMSO stock in a series of smaller steps with the aqueous medium. 2. Increase Mixing: Vortex or sonicate the solution briefly after dilution to aid in redissolving any precipitate.[3] 3. Gentle Warming: A short incubation in a 37°C water bath may help dissolve the precipitate.[3] 4. Use a Co-solvent/Surfactant: Consider preparing the working solution with a small percentage of a co-solvent or a biocompatible surfactant (see Table 1).
Inconsistent or Non-reproducible Assay Results The compound may not be fully solubilized, leading to variability in the effective concentration between experiments. Low solubility can lead to inaccurate structure-activity relationships (SAR).1. Confirm Complete Dissolution: Visually inspect your stock and working solutions for any particulate matter. 2. Optimize Solubilization Protocol: Experiment with different solubilization methods (see Experimental Protocols) to find the most reliable one for your compound. 3. Prepare Fresh Working Solutions: For compounds with borderline solubility, it is best to prepare fresh working solutions for each experiment.
Observed Cytotoxicity in Vehicle Control The final concentration of the solvent (e.g., DMSO) is too high for the cell line being used.1. Reduce Final Solvent Concentration: Decrease the final DMSO concentration to 0.1% or lower if possible. This may require preparing a more concentrated initial stock.[2] 2. Switch Solvents/Methods: Explore alternative solubilization methods that are less toxic, such as inclusion complexation with cyclodextrins.[8][9][10]
Low Apparent Potency of the Compound The compound's low solubility may be limiting its effective concentration in the assay, leading to an underestimation of its true biological activity.1. Increase Solubility: Employ solubility-enhancing techniques such as the use of cyclodextrins or surfactants to increase the concentration of the dissolved compound.[8][9][10] 2. Particle Size Reduction: If working with a solid suspension, techniques like micronization can increase the surface area and dissolution rate.

Quantitative Data Summary

Table 1: Common Solvents and Solubilizing Agents for In Vitro Assays

Agent Type Typical Starting Concentration in Final Assay Medium Notes
DMSO (Dimethyl Sulfoxide) Co-solvent0.1% - 0.5% (v/v)Most common starting solvent. Can be toxic at higher concentrations.[2][4]
Ethanol Co-solvent0.1% - 1% (v/v)Can be an alternative to DMSO, but also has potential for cellular effects.
Tween® 20/80 Non-ionic Surfactant0.01% - 0.1% (v/v)Can aid in solubilization by forming micelles. Generally well-tolerated by cells at low concentrations.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Cyclodextrin0.5% - 2% (w/v)Forms inclusion complexes to enhance aqueous solubility.[8][9][10] Often has low cellular toxicity.

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation using DMSO
  • Objective: To prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Materials:

    • This compound (assuming a molecular weight of ~728.7 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.

    • Add 68.6 µL of 100% DMSO to the tube.

    • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.

    • Visually inspect the solution to ensure there is no undissolved particulate matter.

    • Aliquot into single-use volumes and store at -20°C or -80°C.

Protocol 2: Improving Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Objective: To prepare a working solution of this compound using HP-β-CD to enhance solubility.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile aqueous buffer or cell culture medium

  • Procedure:

    • Prepare a 5% (w/v) solution of HP-β-CD in your desired aqueous buffer or medium.

    • Warm the HP-β-CD solution to 37°C to aid in complexation.

    • Slowly add a small volume of the this compound DMSO stock solution to the pre-warmed HP-β-CD solution while vortexing.

    • Continue to vortex for 15-30 minutes to allow for the formation of inclusion complexes.

    • This solution can then be further diluted in the cell culture medium for your assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Solubilization cluster_assay Assay compound This compound (Solid) dmso_stock Prepare 10-50 mM Stock in 100% DMSO compound->dmso_stock direct_dilution Direct Dilution in Aqueous Medium dmso_stock->direct_dilution use_agent Use Solubilizing Agent (e.g., Cyclodextrin, Surfactant) dmso_stock->use_agent precipitation_check Precipitation? direct_dilution->precipitation_check troubleshoot Troubleshoot: - Stepwise Dilution - Sonication - Warming precipitation_check->troubleshoot Yes final_solution Final Working Solution (<0.5% DMSO) precipitation_check->final_solution No troubleshoot->final_solution use_agent->final_solution cell_assay In Vitro Assay final_solution->cell_assay vehicle_control Vehicle Control (DMSO only) final_solution->vehicle_control

Caption: Workflow for preparing this compound for in vitro assays.

taxane_pathway cluster_drug Drug Action cluster_cytoskeleton Cytoskeleton cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis taxumairol_r This compound microtubules β-Tubulin / Microtubules taxumairol_r->microtubules stabilization Microtubule Stabilization microtubules->stabilization Promotes mitotic_spindle Mitotic Spindle Formation stabilization->mitotic_spindle Disrupts g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2 apoptosis Apoptosis bcl2->apoptosis

References

Technical Support Center: Optimizing Taxumairol R Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Taxumairol R concentration for their cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a taxane (B156437) diterpenoid isolated from Taxus sumatrana. While specific studies on this compound are limited, taxanes, in general, exert their cytotoxic effects by stabilizing microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequently induces apoptosis (cell death).[1][2]

Q2: How do I determine the optimal concentration range for this compound in my initial experiments?

For a novel compound like this compound, it is recommended to start with a broad concentration range in your initial cytotoxicity assays. A common starting point is a logarithmic serial dilution, for example, from 0.01 µM to 100 µM. This wide range will help in identifying the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: Why am I seeing different IC50 values for this compound in different cell lines?

It is common to observe different IC50 values for the same compound across various cell lines. This variability is attributed to the unique biological and genetic characteristics of each cell line, a phenomenon known as "cell-specific response". Factors contributing to this include differences in cell membrane permeability, metabolic rates, and the expression levels of drug targets or resistance-conferring proteins.

Q4: My IC50 value for this compound is not consistent across different experiments using the same cell line. What could be the reason?

Variability in IC50 values for the same cell line can arise from several factors, including:

  • Cell passage number: Higher passage numbers can lead to genetic drift and altered drug sensitivity.

  • Seeding density: Inconsistent cell numbers at the start of the experiment will affect the final readout.

  • Assay duration: The length of exposure to the compound can influence the observed cytotoxicity.

  • Reagent stability: Ensure that this compound and assay reagents are stored correctly and prepared fresh for each experiment.

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed
Potential Cause Troubleshooting Steps
Compound Insolubility Taxanes are often poorly soluble in aqueous solutions.[3][4][5] - Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. - Visually inspect the medium for any precipitation after adding the compound. - Consider using a solubilizing agent if solubility issues persist.[3]
Suboptimal Concentration Range The effective concentration might be higher than the tested range. - Perform a dose-response experiment with a wider and higher range of concentrations.
Insufficient Incubation Time The cytotoxic effect may require a longer duration to manifest. - Conduct a time-course experiment, evaluating cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours).
Cell Line Resistance The chosen cell line may be inherently resistant to taxanes.[6] - Test this compound on a cell line known to be sensitive to other taxanes like Paclitaxel as a positive control. - Investigate potential resistance mechanisms in your cell line, such as overexpression of drug efflux pumps.[6]
Issue 2: High Variability in Results
Potential Cause Troubleshooting Steps
Uneven Cell Seeding Inconsistent cell numbers per well lead to variable results.[7] - Ensure a homogenous single-cell suspension before plating. - After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
Edge Effects Wells on the perimeter of the plate are prone to evaporation, altering media concentration.[7] - Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Assay Interference This compound might interfere with the assay reagents. - Run a cell-free control with this compound and the assay reagents to check for any direct chemical reactions. - Consider using an alternative cytotoxicity assay with a different detection principle.

Data Presentation

Table 1: Representative Cytotoxicity of Taxane Diterpenoids from Taxus sumatrana in various human cancer cell lines.

Disclaimer: The following data is for illustrative purposes and is based on published results for taxane diterpenoids isolated from the same plant source as this compound. The IC50 values for this compound may vary.

CompoundCell LineCancer TypeIC50 (µM)
Tasumatrol FA-498Kidney Carcinoma< 4 µg/mL
Tasumatrol FNCI-H226Lung Carcinoma< 4 µg/mL
Tasumatrol FA549Lung Carcinoma< 4 µg/mL
Tasumatrol FPC-3Prostate Cancer< 4 µg/mL
Taiwantaxin BPC-3Prostate CancerSignificant Activity
WallifoliolKBOral Epidermoid CarcinomaSignificant Activity
WallifoliolHepa 59 T/VGHLiver CarcinomaSignificant Activity

Source: Adapted from studies on taxane diterpenoids from Taxus sumatrana.[8][9][10][11][12]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO.

    • Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Reading:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Taxumairol_R This compound Microtubules Microtubules Taxumairol_R->Microtubules Binds to β-tubulin subunit Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow of a typical cytotoxicity assay.

Troubleshooting Logic

Troubleshooting_Logic Start Low/No Cytotoxicity Observed Insoluble Check for Compound Precipitation Start->Insoluble Concentration Increase Concentration Range Insoluble->Concentration No Insoluble_Action Improve Solubility (e.g., different solvent) Insoluble->Insoluble_Action Yes Time Increase Incubation Time Concentration->Time No Concentration_Action Perform Wider Dose-Response Concentration->Concentration_Action Yes Resistance Test on a Sensitive Cell Line Time->Resistance No Time_Action Perform Time-Course Experiment Time->Time_Action Yes Resistance_Action Investigate Resistance Mechanisms Resistance->Resistance_Action Yes Soluble Compound is Soluble

Caption: Troubleshooting workflow for low cytotoxicity results.

References

Technical Support Center: Ensuring Reproducibility in Taxumairol R-Based Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in their Taxumairol R-based experiments. Given that this compound is a member of the taxane (B156437) diterpenoid family, this guidance is based on established knowledge of taxanes, such as Paclitaxel, and general best practices for natural product research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: As a taxane diterpenoid, this compound is predicted to function as a microtubule-stabilizing agent.[1][2][3] This action disrupts the dynamic instability of microtubules, which is crucial for mitotic spindle formation during cell division.[1][2] The stabilization of microtubules leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1]

Q2: Which signaling pathways are likely affected by this compound treatment?

A2: Based on studies of other taxanes, this compound is anticipated to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.[1] These include the MAPK/ERK, PI3K/Akt, and JNK/SAPK pathways.[1] Modulation of these pathways can lead to changes in the expression of apoptosis-regulating proteins from the Bcl-2 family.[1][3]

Q3: How can I ensure the stability and consistency of my this compound stock solution?

A3: Reproducibility in natural product studies is often challenged by the stability of the compounds.[4][5][6] To ensure consistency, it is recommended to:

  • Source this compound from a reputable supplier with a certificate of analysis detailing its purity.

  • Prepare small-volume aliquots of the stock solution in an appropriate solvent (e.g., DMSO) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C and protect them from light.

  • Before use, visually inspect the thawed aliquot for any signs of precipitation.

Q4: What are the critical factors for achieving reproducible results in cell-based assays with this compound?

A4: Key factors for reproducibility in cell-based assays include:

  • Cell Line Authenticity: Regularly authenticate your cell lines using methods like STR profiling.

  • Cell Passage Number: Use a consistent and low passage number for your experiments, as high passage numbers can lead to phenotypic and genotypic drift.

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells and experiments to avoid variations in cell growth and drug response.

  • Assay Controls: Include appropriate positive and negative controls in every experiment. For this compound studies, a well-characterized taxane like Paclitaxel can serve as a positive control.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Recommended Solution
Inconsistent Cell Seeding Use an automated cell counter for accurate cell counts. Ensure a homogenous cell suspension before seeding.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the this compound solution for any precipitates before adding it to the cells. If precipitation occurs, consider using a different solvent or a lower concentration.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment.
Issue 2: Inconsistent Western Blot Results for Signaling Pathway Analysis
Possible Cause Recommended Solution
Variable Protein Extraction Ensure complete cell lysis by using an appropriate lysis buffer and keeping samples on ice. Quantify protein concentration accurately using a reliable method like the BCA assay.
Poor Antibody Performance Use antibodies that have been validated for your specific application and target. Optimize antibody dilutions and incubation times.
Loading Control Variability Use a stable loading control (e.g., GAPDH, β-actin) and ensure that its expression is not affected by this compound treatment in your cell line.
Phosphoprotein Degradation Add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of your target proteins.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound after a 48-hour treatment, as would be determined by a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo). These values are for illustrative purposes to guide expected potency.

Cell Line Cancer Type Hypothetical IC50 (nM)
MCF-7Breast Cancer15
A549Lung Cancer25
HeLaCervical Cancer12
PC-3Prostate Cancer30
Table 2: Hypothetical Quantification of Western Blot Data for MAPK/ERK Pathway Modulation

This table illustrates how to present quantitative data from a Western blot experiment analyzing the effect of this compound on key proteins in the MAPK/ERK pathway in a cancer cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH) and expressed as a fold change relative to the untreated control.

Target Protein Treatment Concentration (nM) Fold Change (Normalized Intensity) Standard Deviation
p-ERK1/2 (Thr202/Tyr204)Untreated Control01.00± 0.09
This compound101.52± 0.12
This compound502.15± 0.18
Total ERK1/2Untreated Control01.00± 0.06
This compound101.03± 0.07
This compound500.98± 0.05

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a solvent control (e.g., DMSO at the highest concentration used for this compound).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of MAPK/ERK Pathway
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Incubate the lysates on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[7]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.[7]

  • Gel Electrophoresis and Transfer: Load the samples onto a polyacrylamide gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[7]

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cell Culture (MCF-7, A549, etc.) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity western_blot Western Blot cell_culture->western_blot tax_prep This compound Stock Preparation tax_prep->cytotoxicity tax_prep->western_blot ic50 IC50 Determination cytotoxicity->ic50 quantification Band Quantification western_blot->quantification reproducibility Reproducible Data ic50->reproducibility quantification->reproducibility

Caption: A generalized experimental workflow for assessing the bioactivity of this compound.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor taxumairol_r This compound microtubules Microtubules taxumairol_r->microtubules Stabilizes apoptosis Apoptosis microtubules->apoptosis G2/M Arrest raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors erk->apoptosis proliferation Proliferation transcription_factors->proliferation survival Survival transcription_factors->survival

Caption: The MAPK/ERK signaling pathway and the predicted point of intervention by this compound.

References

Technical Support Center: Large-Scale Isolation of Taxumairol R

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies associated with the large-scale isolation of Taxumairol R. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale isolation challenging?

This compound is a complex diterpenoid belonging to the taxane (B156437) family of natural products. It is found in plants of the Taxus genus, specifically Taxus mairei. The primary challenges in its large-scale isolation stem from its low natural abundance within the plant material, the presence of a complex mixture of structurally similar taxanes, and the potential for degradation during the extraction and purification processes. These factors make it difficult to obtain high yields and purity, which are essential for research and potential therapeutic applications.

Q2: What are the typical yields of taxanes from Taxus species?

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during the large-scale isolation of this compound.

Low Extraction Yield
Potential Cause Recommended Solution
Inefficient cell wall disruption Ensure the plant material is thoroughly dried and ground to a fine powder to maximize the surface area for solvent penetration.
Inappropriate solvent selection Taxanes are typically extracted with polar solvents. A mixture of ethanol (B145695) and water (e.g., 70% ethanol) is often effective. For this compound, experimental optimization of the solvent system may be required.
Insufficient extraction time or temperature Increase the extraction time (e.g., 24-48 hours) and/or perform the extraction at a slightly elevated temperature (e.g., 40-50°C) to enhance extraction efficiency. However, be cautious of potential degradation at higher temperatures.
Degradation of this compound during extraction Minimize exposure to high temperatures and direct light. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Poor Chromatographic Separation
Potential Cause Recommended Solution
Co-elution of structurally similar taxanes Optimize the mobile phase composition and gradient in your preparative HPLC. A combination of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used for C18 columns. Fine-tuning the gradient slope can improve the resolution of closely eluting peaks.
Column overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. Determine the column's loading capacity through small-scale pilot runs.
Irreversible adsorption to the stationary phase Ensure the crude extract is adequately filtered to remove particulate matter. Pre-treating the extract with activated charcoal can help remove pigments and other interfering compounds that might irreversibly bind to the column.
Inconsistent peak retention times Ensure the mobile phase is properly degassed and the HPLC system is equilibrated at a stable temperature. Fluctuations in temperature and pressure can affect retention times.
Product Impurity
Potential Cause Recommended Solution
Presence of chlorophyll (B73375) and other pigments A preliminary decolorization step using activated charcoal after the initial extraction can be highly effective.
Contamination with lipids and waxes A liquid-liquid partitioning step (e.g., hexane-methanol) can be used to remove nonpolar impurities from the crude extract before chromatographic purification.
Incomplete removal of solvents After the final purification step, ensure the isolated this compound is thoroughly dried under high vacuum to remove any residual solvents, which can be confirmed by NMR spectroscopy.

Experimental Protocols

The following are generalized protocols for the large-scale isolation of taxanes, which can be adapted for this compound. Optimization will be necessary for specific experimental conditions.

Protocol 1: Extraction and Preliminary Purification
  • Biomass Preparation: Air-dry the needles and twigs of Taxus mairei and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in 70% aqueous ethanol at room temperature for 48 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 50°C to obtain a crude aqueous residue.

  • Liquid-Liquid Partitioning: Partition the aqueous residue with an equal volume of hexane (B92381) to remove nonpolar impurities. Discard the hexane layer. Subsequently, partition the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297) to extract the taxanes.

  • Decolorization: Treat the dichloromethane/ethyl acetate fraction with activated charcoal (e.g., 2% w/v) for 30 minutes with stirring. Filter to remove the charcoal.

  • Final Concentration: Evaporate the decolorized organic solvent under reduced pressure to obtain a semi-purified taxane-rich extract.

Protocol 2: Preparative HPLC Purification
  • Column: C18 reversed-phase preparative HPLC column (e.g., 50 x 250 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution: Develop a linear gradient from approximately 30% B to 70% B over 60 minutes. The optimal gradient should be determined based on analytical HPLC of the semi-purified extract.

  • Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 50-100 mL/min.

  • Detection: UV detection at 227 nm.

  • Fraction Collection: Collect fractions based on the elution profile and analyze them by analytical HPLC to identify those containing this compound.

  • Final Purification: Pool the fractions containing this compound and perform a second preparative HPLC run under isocratic or a shallower gradient condition to achieve high purity.

  • Drying: Lyophilize or dry the purified fractions under high vacuum to obtain pure this compound.

Data Presentation

The following table provides a hypothetical summary of quantitative data that should be recorded during a large-scale isolation process. Researchers should aim to collect similar data to track the efficiency of their purification strategy.

Purification Step Starting Material (kg) Extract/Fraction Weight (g) This compound Purity (%) Step Yield (%) Overall Yield (%)
Crude Ethanol Extract 10500~0.1--
DCM Partitioned Extract -150~0.39090
Charcoal Treatment -120~0.359384
Preparative HPLC (Pool 1) -2.5857160
Preparative HPLC (Final) -1.8>987243

Note: The values in this table are illustrative and will vary based on the actual experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the large-scale isolation of this compound.

experimental_workflow start Taxus mairei Biomass extraction Solvent Extraction (70% Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (Hexane/DCM) extraction->partitioning decolorization Charcoal Treatment partitioning->decolorization prep_hplc_1 Preparative HPLC (Gradient Elution) decolorization->prep_hplc_1 prep_hplc_2 Preparative HPLC (Isocratic/Shallow Gradient) prep_hplc_1->prep_hplc_2 end Pure this compound prep_hplc_2->end

Workflow for this compound isolation.

Logical Relationships in Troubleshooting

This diagram outlines the logical steps to consider when troubleshooting low yield or purity.

troubleshooting_logic problem Low Yield or Purity check_extraction Review Extraction Protocol problem->check_extraction check_purification Review Purification Protocol problem->check_purification extraction_solvent Optimize Solvent System check_extraction->extraction_solvent extraction_conditions Adjust Time/Temperature check_extraction->extraction_conditions biomass_prep Ensure Fine Grinding check_extraction->biomass_prep hplc_gradient Optimize HPLC Gradient check_purification->hplc_gradient column_loading Reduce Sample Load check_purification->column_loading pre_treatment Incorporate Pre-treatment Step check_purification->pre_treatment

Troubleshooting decision tree.

Hypothesized Signaling Pathway for Taxane-Induced Apoptosis

While the specific signaling pathway for this compound has not been fully elucidated, taxanes generally induce apoptosis by stabilizing microtubules, leading to mitotic arrest. This can trigger downstream signaling cascades, potentially involving the MAPK pathway, to execute programmed cell death. The following diagram illustrates this generalized mechanism.

Generalized taxane-induced apoptosis pathway.

Validation & Comparative

A Comparative Analysis of Cytotoxic Activity: Next-Generation Taxoids versus Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activity of next-generation taxoid compounds with the widely used chemotherapeutic agent, paclitaxel (B517696). While the originally requested compound, Taxumairol R, did not yield specific data in the public domain, this guide focuses on novel taxanes that have demonstrated significant cytotoxic potential, often surpassing that of paclitaxel, particularly in drug-resistant cancer cell lines.

Executive Summary

Paclitaxel, a cornerstone of cancer chemotherapy, functions by stabilizing microtubules, leading to mitotic arrest and apoptotic cell death. However, its efficacy can be limited by the development of multidrug resistance (MDR). Recent research has focused on the discovery and development of novel taxane (B156437) derivatives with improved pharmacological properties. This guide presents a comparative analysis of the cytotoxic profiles of these emerging taxoids against paclitaxel, supported by experimental data from peer-reviewed studies. The data indicates that several next-generation taxoids exhibit superior cytotoxic activity, especially against cancer cells that have developed resistance to paclitaxel.

Data Presentation: Comparative Cytotoxic Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of paclitaxel and a representative next-generation taxoid against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Paclitaxel A2780Ovarian Carcinoma>2.0[1]
A2780/TAXOvarian Carcinoma (Taxol-resistant)4.4[1]
MCF-7Breast CarcinomaNot Specified[1]
Compound 13 (from T. wallichiana var. mairei) A2780Ovarian Carcinoma0.008[1]
A2780/TAXOvarian Carcinoma (Taxol-resistant)0.19[1]
MCF-7Breast Carcinoma0.003[1]
Paclitaxel Various P-gp negative cell linesVariousNot Specified[2]
Various P-gp positive cell linesVariousNot Specified[2]
SB-T-1213 (Novel Taxane) Various P-gp negative cell linesVariousSubstantially more active than paclitaxel[2]
Various P-gp positive cell linesVariousUp to >400-fold higher potency than paclitaxel[2]

Experimental Protocols

The cytotoxic activities summarized above were determined using established in vitro methodologies. Below are detailed descriptions of the typical experimental protocols employed in these studies.

Cell Lines and Culture
  • Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to A2780 (ovarian), A2780/TAX (paclitaxel-resistant ovarian), and MCF-7 (breast).

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS, typically 10%), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., paclitaxel, novel taxoids) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagrams

The primary mechanism of action for both paclitaxel and many next-generation taxoids involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

cluster_cellular Cellular Processes Paclitaxel Paclitaxel Stabilization Microtubule Stabilization Paclitaxel->Stabilization NextGen_Taxoid Next-Generation Taxoid NextGen_Taxoid->Stabilization Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymer Tubulin->Microtubules Assembly Microtubules->Tubulin Disassembly Disruption Disruption of Microtubule Dynamics Stabilization->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Start Start Cell_Culture Maintain Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with Test Compounds Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Collection Measure Absorbance MTT_Assay->Data_Collection Analysis Calculate IC50 Values Data_Collection->Analysis End End Analysis->End

References

comparing microtubule stabilization by Taxumairol R and docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Microtubule Stabilization: Docetaxel (B913)

Note on Taxumairol R: Extensive searches of scientific literature and databases did not yield any information on a compound named "this compound." Therefore, a direct comparison with docetaxel regarding microtubule stabilization is not possible at this time. This guide will provide a comprehensive overview of the microtubule-stabilizing properties of docetaxel.

A Guide to Microtubule Stabilization by Docetaxel

This guide provides an in-depth analysis of docetaxel, a potent chemotherapeutic agent renowned for its ability to stabilize microtubules. It is intended for researchers, scientists, and professionals in drug development seeking to understand its mechanism of action and experimental validation.

Introduction to Docetaxel

Docetaxel is a semi-synthetic member of the taxane (B156437) family of anticancer drugs.[1] Its primary mechanism of action involves the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton involved in cell division, shape, and intracellular transport.[2][3] By interfering with microtubule dynamics, docetaxel effectively halts cell division, leading to cancer cell death.[2]

Mechanism of Action

Docetaxel exerts its cytotoxic effects by promoting the assembly of tubulin into stable microtubules and inhibiting their disassembly.[1][4] This action is initiated by its binding to the β-tubulin subunit within the microtubule polymer.[4][5] The key steps in its mechanism are:

  • Binding to β-Tubulin: Docetaxel binds with high affinity to a site on the β-tubulin subunit of the αβ-tubulin heterodimer.[6][7]

  • Promotion of Polymerization: It shifts the equilibrium between tubulin dimers and microtubules towards the polymerized state.[6]

  • Inhibition of Depolymerization: The binding of docetaxel stabilizes the microtubule structure, making it resistant to depolymerization caused by factors such as calcium ions, low temperature, and dilution.[2]

  • Disruption of Mitosis: The resulting overly stable and nonfunctional microtubules disrupt the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3][6] This leads to an arrest of the cell cycle in the G2/M phase.[3][4]

  • Induction of Cell Death: Prolonged mitotic arrest triggers cellular pathways leading to apoptosis (programmed cell death) or mitotic catastrophe, a mode of cell death resulting from abnormal mitosis.[2][8][9] Docetaxel has also been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2, further promoting cell death.[2]

Quantitative Data on Docetaxel's Interaction with Tubulin

The following table summarizes key quantitative parameters that describe the interaction of docetaxel with tubulin and its effect on microtubule assembly.

ParameterValueCell/System TypeNotes
Binding Affinity (Kd) 6.8 ± 0.2 µmol/LUnfractionated microtubulesDetermined by incubating tubulin with [¹⁴C]-docetaxel.[10]
7.9 ± 0.3 µmol/LβIII-tubulin-depleted microtubules[10]
Intracellular Affinity (Ki) 16 nMCellular microtubulesMeasured using a competitive binding assay with a fluorescent taxane analog in live cells.[10]
Potency in Tubulin Assembly (EC50) 0.36 µMPurified yeast tubulin (mutated to bind taxanes)Docetaxel is generally more potent than paclitaxel (B517696) in promoting tubulin assembly.[7]
Experimental Protocols

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules, often assessed by an increase in turbidity or fluorescence.

Objective: To quantify the effect of docetaxel on the rate and extent of tubulin polymerization.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Docetaxel stock solution (in DMSO)

  • Control compounds (e.g., paclitaxel as a positive control, DMSO as a vehicle control)

  • Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-3 mg/mL. Prepare a master mix containing the tubulin solution and GTP (final concentration of 1 mM).[11]

  • Compound Dilution: Prepare serial dilutions of docetaxel and control compounds in General Tubulin Buffer.

  • Assay Setup: Pre-warm a 96-well plate to 37°C. Add the diluted compounds to the appropriate wells.

  • Initiation of Polymerization: To start the reaction, add the ice-cold tubulin master mix to each well.

  • Data Acquisition: Immediately place the plate in the plate reader pre-heated to 37°C. Measure the absorbance (turbidity) at 340 nm or fluorescence intensity (if using a fluorescent reporter) every 60 seconds for 60-90 minutes.[11][12]

  • Data Analysis: Plot the absorbance or fluorescence intensity against time. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization is indicated by the plateau of the curve. Calculate the EC50 value for docetaxel.

This cell-based assay visualizes the effects of docetaxel on the microtubule network and cell cycle progression in cultured cells.

Objective: To qualitatively and quantitatively assess docetaxel-induced microtubule bundling, mitotic arrest, and subsequent effects on cell morphology.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • Docetaxel stock solution (in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of docetaxel or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images of the microtubule network and nuclear morphology. Quantify the percentage of cells with bundled microtubules, mitotic arrest (characterized by condensed chromosomes), and aberrant nuclei (e.g., micronuclei).[13]

Visualizing Pathways and Workflows

docetaxel_mechanism cluster_drug_action Cellular Entry & Target Binding cluster_cellular_effect Cellular Consequences Docetaxel Docetaxel Tubulin α/β-Tubulin Dimers Docetaxel->Tubulin Binds to β-subunit Microtubule Microtubules Tubulin->Microtubule Polymerization Stabilization Microtubule Stabilization (Suppressed Dynamics) Microtubule->Stabilization Docetaxel promotes MitoticSpindle Defective Mitotic Spindle Stabilization->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis / Mitotic Catastrophe G2M_Arrest->Apoptosis

Caption: Mechanism of docetaxel-induced cell death.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Data Analysis Reagents Prepare Reagents (Tubulin, Buffers, GTP) Mix Mix Tubulin, GTP, & Compound in Plate Reagents->Mix Compounds Prepare Docetaxel & Control Dilutions Compounds->Mix Incubate Incubate and Monitor (Absorbance/Fluorescence) Mix->Incubate Plot Plot Kinetic Curves (Signal vs. Time) Incubate->Plot Calculate Calculate EC50 Plot->Calculate

Caption: In vitro microtubule polymerization assay workflow.

Conclusion

Docetaxel is a well-characterized microtubule-stabilizing agent that potently inhibits cancer cell proliferation by disrupting microtubule dynamics. Its mechanism of action, involving the promotion of tubulin polymerization and the stabilization of existing microtubules, leads to mitotic arrest and subsequent cell death. The experimental protocols outlined provide robust methods for evaluating the activity of docetaxel and other potential microtubule-targeting agents.

References

Unveiling the Synergistic Power of Taxol and Cisplatin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of taxanes and platinum-based compounds remains a cornerstone of chemotherapy for a variety of cancers. This guide provides an in-depth comparison of the synergistic effects of Taxol (paclitaxel) and cisplatin (B142131), two of the most widely used agents in their respective classes. By presenting key experimental data, detailed protocols, and illustrating the underlying molecular mechanisms, we aim to equip researchers and drug development professionals with a comprehensive understanding of this potent therapeutic strategy.

Quantitative Analysis of Synergism

The synergistic interaction between Taxol and cisplatin has been quantified across various cancer cell lines. The Combination Index (CI), a key metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism, is a primary measure of this interaction.

Cell Viability and Cytotoxicity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for Taxol and cisplatin individually, and the Combination Index (CI) values for their combined application in different cancer cell lines. The data consistently demonstrates a synergistic effect, particularly when Taxol administration precedes or is concurrent with cisplatin exposure.[1]

Cell LineDrugIC50Combination Index (CI) at 50% Cell KillReference
Human Ovarian Carcinoma (2008) TaxolVaries with exposure time0.25 ± 0.15 (Taxol 19h -> Taxol+Cisplatin 1h)[1]
CisplatinVaries with exposure time[1]
Cisplatin-Resistant Ovarian Carcinoma (2008/C13*5.25) TaxolVaries with exposure time0.30 ± 0.11 (Taxol 19h -> Taxol+Cisplatin 1h)[1]
CisplatinVaries with exposure time[1]
Human Teratocarcinoma (833K/64CP10 - Cisplatin-Resistant) TaxolNot SpecifiedSynergistic[2][3]
CisplatinNot Specified[2][3]
Induction of Apoptosis

The synergistic cytotoxicity of the Taxol and cisplatin combination is largely attributed to an enhanced induction of apoptosis. Studies have shown that the sequence of drug administration can significantly impact the apoptotic response.

Cell LineTreatment SequenceApoptotic EffectReference
Human Ovarian Cancer (A2780) Cisplatin followed by TaxolAntagonistic[4][5]
Cisplatin-Resistant Ovarian Cancer (A2780 cp8) Cisplatin followed by TaxolSynergistic[4][5]
Human Ovarian Cancer (OVCAR-3) Taxol followed by CisplatinEnhanced DNA fragmentation[6]

Experimental Protocols

To facilitate the replication and further investigation of these synergistic effects, detailed protocols for key experimental assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Taxol and Cisplatin stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5x10³ cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Drug Treatment: Prepare serial dilutions of Taxol, cisplatin, and their combination in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.

Annexin V Staining for Apoptosis Detection

Annexin V staining is a common method for detecting early-stage apoptosis by flow cytometry. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis.

Materials:

  • Treated and untreated cell populations

  • 1X PBS (cold)

  • 1X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) or 7-AAD viability staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use a gentle detachment method.

  • Washing: Wash the cells twice with cold 1X PBS and then once with 1X Binding Buffer. Centrifuge at a low speed (e.g., 500 x g) for 5-7 minutes between washes.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and gently mix.[12]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[12]

  • Viability Staining: Add 5 µL of PI or 7-AAD staining solution and incubate for an additional 5-15 minutes. Add 400 µL of 1X Binding Buffer to each tube before analysis.[11][13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Annexin V positive, PI negative cells are considered to be in early apoptosis.

Signaling Pathways and Experimental Workflow

The synergistic interaction between Taxol and cisplatin is underpinned by their effects on multiple intracellular signaling pathways.

Synergistic_Pathway Taxol Taxol Microtubules Microtubule Stabilization Taxol->Microtubules PI3K_AKT PI3K/Akt Pathway (Survival) Taxol->PI3K_AKT MAPK MAPK Pathway Taxol->MAPK Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Cisplatin->PI3K_AKT Cisplatin->MAPK G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest p53 p53 Activation G2M_Arrest->p53 Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Damage->p53 p21 p21WAF1/CIP1 Upregulation p53->p21 p53->Apoptosis p21->G2M_Arrest Reinforces PI3K_AKT->Apoptosis Inhibits MAPK->Apoptosis

Caption: Key signaling pathways affected by Taxol and cisplatin.

The combination of Taxol and cisplatin leads to cell cycle arrest at the G2/M phase and induces DNA damage, both of which can activate the p53 tumor suppressor protein.[4] Activated p53, in turn, upregulates pro-apoptotic proteins and the cell cycle inhibitor p21, leading to enhanced apoptosis.[14] Furthermore, both drugs can modulate the PI3K/Akt and MAPK signaling pathways, which are critical regulators of cell survival and death.[15][16]

Experimental_Workflow Start Cell Culture (e.g., Ovarian Cancer Cells) Treatment Drug Treatment (Taxol, Cisplatin, Combination) Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Incubation->Apoptosis Data_Analysis Data Analysis (IC50, Combination Index) Viability->Data_Analysis Apoptosis->Data_Analysis

Caption: General workflow for assessing drug synergy in vitro.

References

The Potential of Novel Taxanes to Overcome Paclitaxel Resistance: A Comparative Analysis Featuring Taxumairol R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to paclitaxel (B517696), a cornerstone of chemotherapy for numerous cancers, presents a significant clinical challenge. This guide provides a comparative analysis of the potential for novel taxane (B156437) compounds to overcome this resistance, with a focus on the emerging taxane diterpenoid, Taxumairol R. While direct experimental data on the cross-resistance of paclitaxel-resistant cells to this compound is not yet available in the public domain, this guide will leverage available data on other novel taxanes and the known mechanisms of paclitaxel resistance to provide a comprehensive overview for researchers in oncology and drug development.

Understanding Paclitaxel Resistance

Paclitaxel functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. However, cancer cells can develop resistance through several mechanisms, broadly categorized as:

  • Target Alterations: Mutations in the β-tubulin protein, the direct target of paclitaxel, can reduce binding affinity.

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pumps paclitaxel out of the cell, reducing its intracellular concentration.

  • Apoptotic Evasion: Alterations in apoptotic signaling pathways can render cells less susceptible to drug-induced cell death.

These mechanisms can lead to cross-resistance to other taxanes that share similar structures and mechanisms of action.

This compound: An Introduction

This compound is a taxane diterpenoid that has been isolated from Taxus mairei. Its chemical formula is C37H44O15. While its specific biological activities are still under investigation, its structural similarity to paclitaxel suggests it may interact with microtubules. The key question for researchers is whether structural modifications in this compound allow it to evade the resistance mechanisms that render cells insensitive to paclitaxel.

Comparative Cytotoxicity of Taxanes in Paclitaxel-Resistant Cells

While specific data for this compound is pending, studies on other novel taxanes isolated from Taxus species provide compelling evidence for their potential to overcome paclitaxel resistance. A study on taxanes from Taxus wallichiana var. mairei identified a compound (designated as 13 in the study) with significant cytotoxic activity against the paclitaxel-resistant human ovarian carcinoma cell line A2780/TAX[1].

The following table summarizes the cytotoxic activity (IC50 values) of paclitaxel, docetaxel (B913), and the novel taxane 13 in both paclitaxel-sensitive (A2780) and paclitaxel-resistant (A2780/TAX) cell lines, as reported in the aforementioned study[1].

CompoundCell LineIC50 (µM)Resistance Index (RI)
Paclitaxel A27800.08 ± 0.0155
A2780/TAX4.4 ± 0.5
Docetaxel A27800.02 ± 0.00321
A2780/TAX0.42 ± 0.05
Compound 13 A27800.05 ± 0.0063.8
A2780/TAX0.19 ± 0.02

Resistance Index (RI) = IC50 in resistant cell line / IC50 in sensitive cell line

As the data indicates, while the A2780/TAX cell line exhibits high resistance to both paclitaxel (RI = 55) and docetaxel (RI = 21), it is significantly more sensitive to compound 13 (RI = 3.8)[1]. This suggests that the structural modifications in compound 13 may allow it to either be a poor substrate for the P-glycoprotein efflux pump or to effectively bind to altered β-tubulin.

Experimental Protocols

To evaluate the cross-resistance of paclitaxel-resistant cells to a novel compound like this compound, a standardized cytotoxicity assay is essential. The following is a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Culture paclitaxel-sensitive and paclitaxel-resistant cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the exponential growth phase.
  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compound (e.g., this compound) and a reference compound (e.g., paclitaxel) in culture medium.
  • Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compounds. Include untreated control wells.
  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
  • Calculate the Resistance Index (RI) by dividing the IC50 value in the resistant cell line by the IC50 value in the sensitive cell line.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of paclitaxel-induced apoptosis and a typical experimental workflow for evaluating novel taxanes.

Paclitaxel_Apoptosis_Pathway Figure 1. Paclitaxel-Induced Apoptosis Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Apoptosome_Formation Apoptosome Formation Bcl2_Phosphorylation->Apoptosome_Formation Caspase_Activation Caspase Activation Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1. Paclitaxel-Induced Apoptosis Pathway

Experimental_Workflow Figure 2. Workflow for Evaluating Novel Taxanes cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Cell_Lines Sensitive & Resistant Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity_Assay IC50_Determination IC50 & RI Determination Cytotoxicity_Assay->IC50_Determination Tubulin_Polymerization Tubulin Polymerization Assay IC50_Determination->Tubulin_Polymerization Efflux_Assay Drug Efflux Assay IC50_Determination->Efflux_Assay Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry) IC50_Determination->Apoptosis_Analysis

Figure 2. Workflow for Evaluating Novel Taxanes

Conclusion

While further research is required to determine the specific activity of this compound in paclitaxel-resistant cells, the available data on other novel taxanes is promising. The ability of certain taxoids to overcome established resistance mechanisms highlights the potential for the development of a new generation of microtubule-stabilizing agents. The experimental framework provided in this guide offers a clear path for the evaluation of this compound and other novel compounds, which may ultimately lead to new therapeutic options for patients with paclitaxel-resistant cancers.

References

The Evolving Battle Against Drug Resistance: A Comparative Analysis of Novel Taxanes from Taxus mairei in Multi-Drug Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of multi-drug resistance (MDR) in cancer remains a formidable challenge. The overexpression of efflux pumps, such as P-glycoprotein (P-gp), is a key mechanism by which cancer cells evade the cytotoxic effects of chemotherapeutic agents. Taxanes, a cornerstone of cancer chemotherapy, are often rendered ineffective by this mechanism. This guide provides a comparative analysis of the efficacy of novel taxane (B156437) diterpenoids isolated from Taxus mairei against MDR cancer cell lines, juxtaposed with established chemotherapeutics like Paclitaxel (B517696) and Doxorubicin (B1662922).

While the specific compound "Taxumairol R" remains to be characterized in publicly available scientific literature, recent research into the chemical constituents of Taxus mairei (and its variety Taxus wallichiana var. mairei) has unveiled a promising arsenal (B13267) of new taxane analogues with significant potential to overcome MDR. This report synthesizes the available data on these novel compounds, offering a comprehensive overview of their cytotoxic and MDR-reversing activities.

Comparative Efficacy of Novel Taxanes in Multi-Drug Resistant Cell Lines

The following tables summarize the cytotoxic activity (IC50 values) of novel taxanes from Taxus mairei and standard chemotherapeutic agents in various MDR cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: Comparative Cytotoxicity in Paclitaxel-Resistant Human Ovarian Carcinoma (A2780/TAX) Cells

CompoundIC50 (µM)Fold Resistance (vs. A2780)Source
Novel Taxane Glucoside (from T. wallichiana var. mairei) 0.19 Not Reported[1]
Paclitaxel4.429.15[1][2]
Docetaxel0.42Not Reported[1]

Note: The novel taxane glucoside, 7β,9α,10β-triacetoxy-13α-hydroxy-5α-O-(β-d-glucopyranosyl)taxa-4(20),11-diene, demonstrates significantly greater potency than both Paclitaxel and Docetaxel in this resistant cell line.[1]

Table 2: Comparative Cytotoxicity in Doxorubicin-Resistant Breast Cancer Cell Lines

Cell LineCompoundIC50 (µM)Fold ResistanceSource
MDA-MB-231/DRM Doxorubicin14.3~2.2[3]
MCF-7/Dox Doxorubicin128.577.9[4]
MCF-7 Taxiwallinine (from T. wallichiana var. mairei)20.898 µg/mLNot Applicable[5]
MCF-7 Paclitaxel0.008 µg/mLNot Applicable[5]

Note: Direct comparison of novel taxanes in doxorubicin-resistant cell lines is limited in the current literature. However, the data on Taxiwallinine in the sensitive MCF-7 cell line provides a baseline for its cytotoxic potential. Further studies are warranted to evaluate its efficacy in doxorubicin-resistant counterparts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the standard protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., novel taxanes, Paclitaxel, Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux Assay)

This assay measures the activity of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate. Pre-incubate the cells with the test compounds (potential P-gp inhibitors) or a known inhibitor (e.g., Verapamil) for a specified time.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate to allow for its uptake.

  • Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate in fresh medium (with or without the test compounds) to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Increased intracellular Rhodamine 123 accumulation in the presence of a test compound indicates inhibition of P-gp-mediated efflux.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is critical for targeted drug development.

Paclitaxel-Induced Apoptosis Signaling Pathway

Paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis. This process involves the activation of several signaling cascades.

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest JNK_p38_Activation JNK/p38 MAPK Activation Mitotic_Arrest->JNK_p38_Activation Bcl2_Inactivation Bcl-2 Inactivation (Phosphorylation) JNK_p38_Activation->Bcl2_Inactivation Bax_Activation Bax Activation JNK_p38_Activation->Bax_Activation Mitochondria Mitochondria Bcl2_Inactivation->Mitochondria Loss of inhibition Bax_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Paclitaxel-induced apoptosis pathway.

P-glycoprotein (P-gp) Mediated Drug Efflux

P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy.

Pgp_Efflux_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out Efflux ADP_Pi ADP + Pi Drug_in Intracellular Chemotherapeutic Drug Drug_in->Pgp Binds to P-gp ATP ATP ATP->Pgp Hydrolysis Inhibitor Novel Taxane (P-gp Inhibitor) Inhibitor->Pgp Inhibits

Caption: P-glycoprotein mediated drug efflux mechanism.

Conclusion

The data presented in this guide underscore the significant potential of novel taxane diterpenoids isolated from Taxus mairei as potent cytotoxic agents against multi-drug resistant cancer cells. The superior efficacy of a novel taxane glucoside in a paclitaxel-resistant ovarian cancer cell line highlights a promising avenue for the development of next-generation chemotherapeutics. While further research is imperative to fully elucidate the mechanisms of action and in vivo efficacy of these compounds, the initial findings provide a strong rationale for their continued investigation. The detailed experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers dedicated to overcoming the challenge of multi-drug resistance in cancer therapy.

References

A Head-to-Head Comparison: Cabazitaxel versus Taxumairol R and Other Taxanes in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, taxanes represent a cornerstone in the treatment of various solid tumors. Their mechanism of action, centered on the disruption of microtubule dynamics, has proven effective in halting the proliferation of rapidly dividing cancer cells. Cabazitaxel (B1684091), a second-generation taxane (B156437), has emerged as a significant advancement in this class, particularly in the context of drug resistance. This guide provides a detailed head-to-head comparison of cabazitaxel with other taxanes, alongside an exploration of Taxumairol R, a lesser-known natural taxoid.

Mechanism of Action: A Focus on Microtubule Stabilization

Both cabazitaxel and other taxanes share a fundamental mechanism of action: the stabilization of microtubules.[1][2][3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably mitotic spindle formation during cell division. By binding to the β-tubulin subunit, taxanes enhance microtubule polymerization and inhibit their depolymerization, leading to the formation of abnormally stable and nonfunctional microtubules.[3][4] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis or programmed cell death.

cluster_0 Taxane-Microtubule Interaction cluster_1 Cellular Consequences Taxanes Cabazitaxel & Other Taxanes betaTubulin β-Tubulin Subunit Taxanes->betaTubulin Binds to Microtubules Microtubules betaTubulin->Microtubules Polymerizes into Stabilization Microtubule Stabilization Microtubules->Stabilization Depolymerization Inhibition of Depolymerization Stabilization->Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Depolymerization->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Figure 1: Signaling pathway of taxane-induced apoptosis.

A key differentiator for cabazitaxel lies in its reduced affinity for the P-glycoprotein (P-gp) efflux pump.[5][6] P-gp is a transmembrane protein that actively transports a wide range of xenobiotics, including many chemotherapy drugs, out of the cell, thereby conferring multidrug resistance (MDR). Many cancer cells overexpress P-gp, rendering them resistant to taxanes like paclitaxel (B517696) and docetaxel (B913). Cabazitaxel's molecular structure allows it to circumvent this resistance mechanism more effectively, making it a valuable therapeutic option for patients with docetaxel-refractory tumors.[5][6]

Comparative Efficacy: In Vitro Cytotoxicity

The in vitro cytotoxicity of taxanes is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (nM)Reference
Cabazitaxel MCF7Breast Cancer0.4 ± 0.1[7]
SKOV3Ovarian Cancer0.003 - 0.029 µM[8]
OVCAR3Ovarian Cancer0.003 - 0.029 µM[8]
TOV-112DOvarian Cancer0.003 - 0.029 µM[8]
T98GGlioma~2.5[9]
U87Glioma~2.5[9]
P388Lymphoblastic Leukemia3 - 29 ng/mL[10]
HL60Promyelocytic Leukemia3 - 29 ng/mL[10]
KBCervical Adenocarcinoma3 - 29 ng/mL[10]
Calc18Breast Carcinoma3 - 29 ng/mL[10]
Docetaxel MCF7Breast Cancer2.5 ± 0.5[7]
This compound --Data not available-

Comparative Efficacy: In Vivo Studies

Animal models, particularly xenograft studies in mice, provide crucial insights into the in vivo efficacy of anticancer compounds.

CompoundAnimal ModelCancer TypeKey FindingsReference
Cabazitaxel PC346Enza xenograftCastration-Resistant Prostate CancerMore effective than docetaxel in enzalutamide-treated model. Mean tumor volume of 61 mm³ vs. 258 mm³ for docetaxel after 46 days.[11]
PC3-luc xenograftMetastatic Castration-Resistant Prostate CancerCombination with genistein (B1671435) significantly retarded tumor growth. Mean tumor volume of 419.8 ± 249.2 mm³ vs. 1650.8 ± 731.4 mm³ for cabazitaxel alone.
CL1 xenograftCastration-Resistant Prostate CancerLow-dose metronomic cabazitaxel was more efficient in curbing tumor growth than docetaxel.
Docetaxel PC346Enza xenograftCastration-Resistant Prostate CancerLess effective than cabazitaxel in this model.[11]
This compound --Data not available-

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

cluster_0 Cell Preparation and Treatment cluster_1 MTT Assay and Measurement Seed Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of This compound/Cabazitaxel Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

Figure 2: Workflow of an in vitro cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., cabazitaxel) and a vehicle control.

  • Incubation: Incubate the plates for a further 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study

Xenograft studies involve the transplantation of human tumor cells into immunocompromised mice to evaluate the efficacy of a drug in a living organism.

cluster_0 Tumor Implantation and Growth cluster_1 Treatment and Monitoring cluster_2 Endpoint and Analysis Inject Subcutaneously inject human cancer cells into nude mice Monitor_Growth Monitor tumor growth Inject->Monitor_Growth Randomize Randomize mice into treatment groups Monitor_Growth->Randomize Administer Administer test compounds (e.g., Cabazitaxel) and vehicle control Randomize->Administer Measure_Tumor Measure tumor volume and body weight regularly Administer->Measure_Tumor Endpoint Euthanize mice at predefined endpoint Measure_Tumor->Endpoint Excise Excise and weigh tumors Endpoint->Excise Analyze Analyze data for tumor growth inhibition Excise->Analyze

Figure 3: Workflow of an in vivo xenograft study.

Protocol:

  • Cell Culture: Culture the desired human cancer cell line in appropriate media.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth. Tumor volume is typically calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., cabazitaxel) and vehicle control according to the desired dosing schedule and route of administration.

  • Data Collection: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the efficacy of the compound.

Resistance Mechanisms and Future Directions

The development of drug resistance remains a significant challenge in cancer chemotherapy. For taxanes, the primary mechanism of resistance is the overexpression of the P-gp efflux pump. As previously mentioned, cabazitaxel's lower affinity for P-gp is a key advantage in overcoming this resistance. Other mechanisms of taxane resistance include mutations in the β-tubulin gene that prevent drug binding and alterations in microtubule-associated proteins.

The lack of data on this compound presents a clear direction for future research. Investigating its cytotoxic activity against a panel of cancer cell lines, including taxane-resistant lines, would be a crucial first step. Furthermore, studies to elucidate its mechanism of action, particularly its effect on microtubule polymerization and its interaction with P-gp, would be of significant interest. Should this compound or other taxoids from Taxus mairei demonstrate potent and selective anticancer activity, they could represent promising leads for the development of novel chemotherapeutic agents.

References

Safety Operating Guide

Personal protective equipment for handling Taxumairol R

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Taxumairol R

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling potent cytotoxic compounds and taxane (B156437) diterpenoids, a class of compounds to which this compound belongs. Taxanes are known to be microtubule-stabilizing agents, which can lead to mitotic arrest and apoptotic cell death, highlighting their cytotoxic potential.[1] Therefore, it is imperative to handle this compound with extreme caution in a controlled laboratory environment to minimize exposure risks.

I. Personal Protective Equipment (PPE)

The primary line of defense against exposure to cytotoxic agents like this compound is the correct and consistent use of Personal Protective Equipment (PPE). All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested, powder-free nitrile gloves. Double gloving is required.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination or every hour.
Gown Disposable, solid-front, back-closure gown made of a low-permeability fabric.Protects clothing and skin from splashes and spills.[2]
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes of liquids or fine particles.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling powders or creating aerosols.Prevents inhalation of airborne drug particles.[2]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.
II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination. All handling of this compound should occur within a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE).

1. Preparation and Weighing:

  • Before handling, ensure the designated containment area is clean and decontaminated.

  • All necessary equipment (e.g., spatulas, weigh boats, vials) should be placed inside the containment unit before starting.

  • When weighing the powdered compound, use a dedicated and calibrated analytical balance inside the containment unit to minimize the risk of aerosol generation.

2. Dissolution and Dilution:

  • Add solvent to the powdered this compound slowly and carefully to avoid splashing.

  • Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection and leakage.

  • All solution preparations should be performed over a plastic-backed absorbent liner to contain any potential spills.

3. Administration and Experimental Use:

  • When administering this compound in an experimental setting, ensure that all procedures are designed to minimize the generation of aerosols.

  • Clearly label all containers with the compound name, concentration, and a cytotoxic hazard symbol.

4. Post-Handling Decontamination:

  • Decontaminate all surfaces and equipment within the containment unit immediately after use with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surfactant-based cleaner).

  • All disposable materials used during the handling process should be considered cytotoxic waste.

III. Disposal Plan

Proper segregation and disposal of cytotoxic waste are crucial to protect personnel and the environment.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ContainerProcedure
Solid Waste Yellow, labeled cytotoxic waste container with a secure lid.Includes gloves, gowns, shoe covers, weigh boats, and other contaminated disposable items.[3]
Sharps Waste Puncture-resistant, yellow sharps container labeled as "Cytotoxic".Includes needles, syringes, and contaminated glass vials.
Liquid Waste Designated, sealed, and labeled container for cytotoxic liquid waste.Do not dispose of down the drain. The container should be clearly marked as "Cytotoxic Liquid Waste".

All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations, which typically involve incineration at a licensed facility.

IV. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure.

1. Evacuate and Secure the Area:

  • Alert others in the vicinity and restrict access to the spill area.

2. Don Appropriate PPE:

  • Put on a full set of PPE as outlined in Table 1, including respiratory protection.

3. Contain the Spill:

  • Use a cytotoxic spill kit to absorb the spill.[3] For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid creating dust.

4. Clean the Area:

  • Working from the outer edge of the spill towards the center, carefully clean the area with an appropriate decontaminating solution.

5. Dispose of Waste:

  • Place all contaminated materials, including cleaning supplies and PPE, into a designated cytotoxic waste container.

6. Report the Incident:

  • Document the spill and report it to the laboratory supervisor and the institutional safety office.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Taxumairol_R_Handling_Workflow Start Start: Prepare for Handling Preparation 1. Don Full PPE (Double Gloves, Gown, Eye Protection) Start->Preparation Weighing 2. Weigh Compound in Containment Unit Preparation->Weighing Dissolution 3. Prepare Solution in Containment Unit Weighing->Dissolution Experiment 4. Conduct Experiment Dissolution->Experiment Decontamination 5. Decontaminate Work Area and Equipment Experiment->Decontamination Spill Spill Occurs Experiment->Spill WasteSegregation 6. Segregate Cytotoxic Waste (Solid, Sharps, Liquid) Decontamination->WasteSegregation Disposal 7. Dispose of Waste in Labeled Containers WasteSegregation->Disposal Doffing 8. Doff PPE Correctly Disposal->Doffing End End: Procedure Complete Doffing->End SpillResponse Emergency Spill Response Protocol Spill->SpillResponse Activate SpillResponse->Decontamination After Cleanup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.